molecular formula C28H37N3O3 B15613883 Bilastine-d4

Bilastine-d4

Cat. No.: B15613883
M. Wt: 467.6 g/mol
InChI Key: ACCMWZWAEFYUGZ-SKIVKWGGSA-N
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Description

Bilastine-d4 is a useful research compound. Its molecular formula is C28H37N3O3 and its molecular weight is 467.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H37N3O3

Molecular Weight

467.6 g/mol

IUPAC Name

2-methyl-2-[4-[2-[4-[1-(1,1,2,2-tetradeuterio-2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]propanoic acid

InChI

InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33)/i19D2,20D2

InChI Key

ACCMWZWAEFYUGZ-SKIVKWGGSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Bilastine-d4: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilastine-d4 is the deuterated analog of Bilastine, a second-generation H1 histamine (B1213489) receptor antagonist. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. It details its critical application as an internal standard in bioanalytical methods for the accurate quantification of Bilastine in pharmacokinetic and other clinical studies. Detailed experimental protocols for bioanalysis and a proposed synthetic pathway are presented, alongside a depiction of the histamine H1 receptor signaling pathway, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

Bilastine is a non-sedating, long-acting antihistamine with high selectivity for the histamine H1 receptor.[1] It is widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[2] this compound, a stable isotope-labeled version of Bilastine, serves as an invaluable tool in modern pharmaceutical analysis. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the accuracy and precision of Bilastine quantification in biological matrices.[2] The near-identical physicochemical properties of this compound to its parent compound, but with a distinct mass, allow it to effectively compensate for variations during sample preparation and analysis.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Bilastine, with the exception of four deuterium (B1214612) atoms on the ethoxyethyl group attached to the benzimidazole (B57391) ring. This isotopic substitution results in a higher molecular weight, which is the basis for its use as an internal standard in mass spectrometry-based assays.

Chemical Name: 2-(4-(2-(4-(1-(2-ethoxyethyl-1,1,2,2-d4)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The properties of the non-deuterated parent compound, Bilastine, are included for comparison, as isotopic labeling has a minimal effect on most physical properties.

PropertyThis compoundBilastineReference(s)
Molecular Formula C₂₈H₃₃D₄N₃O₃C₂₈H₃₇N₃O₃[3]
Molecular Weight 467.65 g/mol 463.61 g/mol [3]
CAS Number 2747918-37-0202189-78-4
Appearance White to off-white solid powderWhite, crystalline powder[4],[5]
Melting Point Not explicitly reported, expected to be similar to Bilastine202-203 °C[6],[7]
Solubility Not explicitly reported, expected to be similar to BilastinePractically insoluble in water. Slightly soluble in ethanol (B145695) and methanol. Soluble in DMSO.[5],[8]
pKa Not explicitly reported, expected to be similar to Bilastine4.40 ± 0.10 (Predicted)[6]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on established methods for the synthesis of Bilastine and general techniques for deuterium labeling. The key step involves the introduction of the deuterated ethoxyethyl moiety.

A likely precursor for this synthesis is deuterated 2-ethoxyethanol (B86334) (2-ethoxyethanol-d4). This can be synthesized from deuterated starting materials, for example, through the reaction of ethylene (B1197577) oxide with deuterated ethanol (ethanol-d5 or ethanol-d6) or by reduction of a deuterated ester.[9][10][11]

The deuterated 2-ethoxyethanol can then be converted to a suitable leaving group, such as a tosylate (2-ethoxyethyl-d4 tosylate). This deuterated alkylating agent is then reacted with a Bilastine precursor, specifically the benzimidazole intermediate, 2-(4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid, to introduce the deuterated side chain.[12][13][14]

G Proposed Synthetic Pathway for this compound cluster_deuterated_precursor Synthesis of Deuterated Precursor cluster_bilastine_synthesis Final Synthesis Step Deuterated Ethanol Deuterated Ethanol Deuterated 2-Ethoxyethanol Deuterated 2-Ethoxyethanol Deuterated Ethanol->Deuterated 2-Ethoxyethanol Reaction with Ethylene Oxide Ethylene Oxide Ethylene Oxide->Deuterated 2-Ethoxyethanol Deuterated 2-Ethoxyethyl Tosylate Deuterated 2-Ethoxyethyl Tosylate Deuterated 2-Ethoxyethanol->Deuterated 2-Ethoxyethyl Tosylate Reaction with Tosyl Chloride Tosyl Chloride Tosyl Chloride->Deuterated 2-Ethoxyethyl Tosylate This compound This compound Deuterated 2-Ethoxyethyl Tosylate->this compound Bilastine Precursor 2-(4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid Bilastine Precursor->this compound N-Alkylation with

A proposed synthetic pathway for this compound.

Mechanism of Action of Bilastine

Bilastine is a selective antagonist of the histamine H1 receptor.[1] During an allergic response, allergens trigger the release of histamine from mast cells. Histamine then binds to H1 receptors on various cells, leading to the characteristic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction. Bilastine competitively and reversibly binds to the H1 receptor, preventing histamine from binding and thereby inhibiting the downstream signaling cascade that leads to allergic symptoms.[15]

Histamine H1 Receptor Signaling Pathway and Inhibition by Bilastine cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Gq_11 Gq/11 protein H1_Receptor->Gq_11 Activates Bilastine Bilastine Bilastine->H1_Receptor Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Allergic_Symptoms Allergic Symptoms (Vasodilation, Increased Permeability, etc.) Ca2->Allergic_Symptoms PKC->Allergic_Symptoms

Mechanism of action of Bilastine as a histamine H1 receptor antagonist.

Experimental Protocols: Bioanalytical Method for Bilastine Quantification

The use of this compound as an internal standard is crucial for the accurate quantification of Bilastine in biological matrices. Below is a typical experimental protocol for a high-throughput bioanalytical method using LC-MS/MS.[2]

Materials and Reagents
  • Bilastine reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatography: UPLC or HPLC system (e.g., Waters ACQUITY UPLC, Shimadzu)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000/5000)

  • Analytical Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Bioanalytical Workflow for Bilastine Quantification Plasma_Sample Plasma Sample (50 µL) Add_IS Add this compound Internal Standard (50 µL) Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile (200 µL) Add_IS->Protein_Precipitation Vortex Vortex (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis

A typical bioanalytical workflow for Bilastine quantification.
LC-MS/MS Method Parameters

The following table outlines typical parameters for an LC-MS/MS method for the analysis of Bilastine using this compound as an internal standard.

ParameterSettingReference(s)
LC System UPLC/HPLC[2]
Column C18 reverse-phase[2][16]
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.4 - 0.5 mL/min[2][16]
Column Temperature 35 - 40 °C[2][16]
Injection Volume 5 - 10 µL[2][16]
MS System Triple Quadrupole[2][16]
Ionization Mode Electrospray Ionization (ESI), Positive[2]
MRM Transition (Bilastine) m/z 464 -> 272[2]
MRM Transition (this compound) m/z 468 -> 276 (or 470 -> 278 for d6)[2]
Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below, with typical acceptance criteria.

Validation ParameterTypical Acceptance CriteriaReference(s)
Linearity (r²) ≥ 0.99[16][17]
Accuracy (% Bias) Within ±15% of nominal concentration (±20% for LLOQ)[16][17]
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)[16][17]
Recovery Consistent, precise, and reproducible[16]
Matrix Effect Investigated to ensure no significant impact on quantification[2]
Stability Analyte stable under various storage and processing conditions[17]

Conclusion

This compound is an essential analytical tool for the development and clinical assessment of Bilastine. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for robust bioanalytical data. This guide has provided a comprehensive overview of the chemical and physical properties of this compound, a plausible synthetic route, and detailed experimental protocols for its application in a validated bioanalytical workflow. The information presented herein serves as a valuable technical resource for scientists and researchers in the pharmaceutical industry.

References

Synthesis and Isotopic Labeling of Bilastine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Bilastine, with a specific focus on the preparation of its deuterated analog, Bilastine-d4. This isotopically labeled compound is a valuable tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative bioanalysis by mass spectrometry.

Introduction to Bilastine

Bilastine is a second-generation antihistamine that acts as a selective histamine (B1213489) H1 receptor antagonist.[1][2] It is used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[2] Its mechanism of action involves competing with endogenous histamine for binding to H1 receptors, thereby reducing the allergic response.[1][3] Unlike first-generation antihistamines, Bilastine has minimal sedative effects due to its limited ability to cross the blood-brain barrier.

Synthetic Strategy for this compound

While various synthetic routes for Bilastine have been reported, a convergent synthesis approach is often favored for its efficiency.[4][5] For the introduction of a deuterium (B1214612) label, a common strategy is to incorporate deuterated starting materials in the final steps of the synthesis.[6] A plausible approach for the synthesis of this compound involves the alkylation of the benzimidazole (B57391) nitrogen with a deuterated 2-ethoxyethyl group. This can be achieved by using a deuterated analog of 1-bromo-2-ethoxyethane (bromo-d4-ethoxyethane).

The following diagram illustrates a proposed synthetic pathway for this compound, based on established synthetic methodologies for Bilastine.

Bilastine_d4_Synthesis cluster_intermediates Key Intermediates cluster_reagents Reagents cluster_products Products Intermediate1 2-(Piperidin-4-yl)-1H-benzimidazole Edge1 Intermediate1->Edge1 Intermediate2 Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate Intermediate2->Edge1 Intermediate3 2-(4-(2-(4-(1H-Benzimidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid methyl ester Edge2 Intermediate3->Edge2 Reagent1 1-Bromo-2-ethoxyethane-d4 Reagent1->Edge2 Reagent2 Base (e.g., NaH, K2CO3) Reagent2->Edge2 Reagent3 LiOH Edge3 Reagent3->Edge3 Product1 This compound Methyl Ester Product1->Edge3 Product2 This compound Edge1->Intermediate3 Coupling Edge2->Product1 N-Alkylation Edge3->Product2 Hydrolysis Histamine_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Histamine Histamine H1R_inactive->Histamine Binding Blocked G_protein Gq/11 H1R_active->G_protein Activates Histamine->H1R_inactive Binds Bilastine This compound Bilastine->H1R_inactive Binds & Stabilizes PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Activate Allergic_Response Allergic Response Ca_PKC->Allergic_Response

References

The Role of Bilastine-d4 as an Internal Standard in Bioanalytical Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly in methods relying on liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of Bilastine-d4 (or its more commonly referenced variant, Bilastine-d6) as an internal standard in the bioanalysis of the second-generation antihistamine, Bilastine. By elucidating its function, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its application in pharmacokinetic and bioequivalence studies.

Bilastine is a selective histamine (B1213489) H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[3][4] Accurate quantification of Bilastine in biological matrices is paramount for its clinical development and therapeutic monitoring.[5] The use of a deuterated internal standard like this compound/d6 is instrumental in ensuring the reliability and reproducibility of these analytical methods.[6][7]

Core Mechanism of Action as an Internal Standard

The fundamental principle behind using a deuterated internal standard such as this compound is its near-identical physicochemical properties to the unlabeled analyte, Bilastine.[8] In this stable isotope-labeled analog, four hydrogen atoms are replaced by deuterium (B1214612) atoms. While this substitution results in a mass-to-charge (m/z) ratio that is distinguishable by a mass spectrometer, its chemical behavior during sample preparation and analysis remains virtually the same as the parent compound.[1]

This near-identical behavior allows this compound to function as a reliable tracer, compensating for a variety of potential errors that can be introduced throughout the analytical workflow. These include:

  • Variability in Sample Preparation: During extraction procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, both Bilastine and this compound will exhibit analogous recovery rates.[8] Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

  • Matrix Effects in Mass Spectrometry: The presence of endogenous components in biological samples (e.g., plasma, urine) can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. Because this compound co-elutes with Bilastine from the liquid chromatography column, it is subjected to the same matrix effects.[8]

  • Fluctuations in Instrument Response: Minor variations in the performance of the LC-MS system, such as injection volume inconsistencies or detector sensitivity drift, will affect both the analyte and the internal standard equally.[8]

By adding a known concentration of this compound to all samples, including calibration standards and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, thereby ensuring accurate and precise measurement of the analyte's concentration.[6]

Bilastine's Pharmacological Mechanism of Action: A Brief Overview

To provide a comprehensive context for its analysis, it is pertinent to understand the pharmacological mechanism of Bilastine itself. Bilastine is a selective inverse agonist of the peripheral histamine H1 receptors. During an allergic response, histamine is released from mast cells and binds to H1 receptors, triggering the characteristic symptoms of allergies. Bilastine competitively and selectively binds to these H1 receptors, preventing histamine from binding and thereby mitigating the allergic cascade.[1][6]

cluster_0 Allergic Response cluster_1 Cellular Action cluster_2 Bilastine Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine MastCell->Histamine Degranulation releases H1Receptor H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (itching, swelling, etc.) H1Receptor->Symptoms Activates signaling leading to BlockedReceptor Blocked H1 Receptor Bilastine Bilastine Bilastine->H1Receptor Competitively binds to NoSymptoms Inhibition of Symptoms BlockedReceptor->NoSymptoms Prevents activation

Figure 1. Signaling pathway of Bilastine as an H1 receptor antagonist.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods for Bilastine using a deuterated internal standard (most commonly reported as Bilastine-d6).

Table 1: UPLC-MS/MS Method Parameters

ParameterSettingReference(s)
UPLC SystemAcquity UPLC or equivalent[5]
ColumnAcquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[5]
Mobile Phase A0.1% Formic Acid in Water[5]
Mobile Phase BAcetonitrile (B52724)[5]
Flow Rate0.4 mL/min[5]
Column Temperature40 °C[5]
Injection Volume5 µL[5]
MS SystemSciex API 5000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive[8]
MRM Transition (Bilastine)m/z 464 → 272
MRM Transition (Bilastine-d6)m/z 470 → 278

Table 2: Method Validation and Performance Characteristics

ParameterResultReference(s)
Linearity Range0.20–400.80 ng/mL[7]
Lower Limit of Quantification (LLOQ)0.2 ng/mL[7]
Accuracy (Within-run)96.91% to 113.33% of nominal concentrations[7]
Precision (Within-run CV%)2.74% to 10.31%[7]
Internal StandardBilastine-d6[7]

Experimental Protocols

This section provides a detailed methodology for a typical UPLC-MS/MS analysis of Bilastine in human plasma using Bilastine-d6 as the internal standard.

Preparation of Stock and Working Solutions
  • Bilastine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bilastine reference standard and dissolve it in 10 mL of methanol (B129727).[5]

  • Bilastine-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Bilastine-d6 and dissolve it in 1 mL of methanol.[5]

  • Working Solutions: Prepare serial dilutions of the Bilastine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at desired concentrations.[5]

  • IS Working Solution (100 ng/mL): Dilute the Bilastine-d6 stock solution with the same diluent.[5]

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.[5]

  • Pipette 100 µL of human plasma into the appropriately labeled tubes.[5]

  • For calibration standards and QCs, spike the plasma with the corresponding working solutions. For unknown samples, add 10 µL of diluent.[5]

  • Add 10 µL of the 100 ng/mL Bilastine-d6 IS working solution to all tubes except the blank (add 10 µL of diluent to the blank).[5]

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[5]

  • Vortex mix the tubes for 1 minute to ensure thorough mixing.[5]

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.[5]

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.[5]

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma 100 µL Human Plasma IS_Spike Spike with Bilastine-d6 IS Plasma->IS_Spike Protein_Precip Add 300 µL Acetonitrile IS_Spike->Protein_Precip Vortex Vortex for 1 min Protein_Precip->Vortex Centrifuge Centrifuge at 13,000 rpm, 4°C Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject 5 µL into UPLC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometry Detection (MRM Mode) Chromatography->Detection Quantification Quantification (Peak Area Ratio of Bilastine / Bilastine-d6) Detection->Quantification

Figure 2. Experimental workflow for the bioanalysis of Bilastine.

UPLC-MS/MS Analysis
  • Chromatographic Conditions: Utilize the parameters outlined in Table 1. A gradient elution is typically employed, starting with a higher percentage of the aqueous mobile phase and ramping up the organic mobile phase to elute the analytes.

  • Mass Spectrometry Conditions: Operate the mass spectrometer in positive electrospray ionization mode and monitor the multiple reaction monitoring (MRM) transitions for Bilastine and Bilastine-d6 as specified in Table 1.

  • Data Analysis: The concentration of Bilastine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (Bilastine-d6). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations, typically using a weighted linear regression model.[6]

Conclusion

The use of this compound, or more commonly Bilastine-d6, as an internal standard is a cornerstone of robust and reliable bioanalytical methods for the quantification of Bilastine. Its mechanism of action relies on its ability to mimic the behavior of the unlabeled analyte throughout the analytical process, thereby providing a highly effective means of correcting for variability and matrix effects. This technical guide has provided a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers in the successful implementation of these methods in regulated and research environments. The superior accuracy and precision afforded by this approach are essential for the integrity of pharmacokinetic, bioequivalence, and other clinical and preclinical studies involving Bilastine.

References

The Indispensable Role of Deuterated Standards in Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. The accuracy and reliability of pharmacokinetic data are the bedrock upon which crucial decisions regarding a drug candidate's safety and efficacy are built.[1] Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis.[1] This technical guide delves into the core applications of deuterated standards in pharmacokinetic studies, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to illuminate their critical importance.

The Gold Standard: Why Deuterated Internal Standards Reign Supreme

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis.[2] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[1][3]

The fundamental principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[1] By replacing one or more hydrogen atoms with deuterium, the molecular weight is increased, allowing it to be distinguished by the mass spectrometer.[1] However, its chromatographic behavior, extraction efficiency, and ionization response in the MS source are virtually identical to the non-labeled drug.[1][4] This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process, most notably the "matrix effect."[1][2]

The matrix effect is the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix (e.g., plasma, urine).[5] This can lead to ion suppression or enhancement, causing significant inaccuracies in quantification.[5] Because a deuterated IS experiences the same matrix effects as the analyte, the ratio of their peak areas remains constant, leading to a more accurate and precise measurement of the analyte's concentration.[1][5]

Quantitative Impact: A Comparison of Deuterated vs. Analog Internal Standards

The theoretical advantages of deuterated internal standards are borne out by empirical data. Studies comparing the performance of bioanalytical methods using deuterated internal standards versus structural analogs consistently demonstrate superior accuracy and precision with the former.[1]

One such study on the anticancer agent kahalalide F provides a clear quantitative comparison. The use of a deuterated internal standard resulted in a significant improvement in both the precision and accuracy of the assay compared to a butyric acid analog internal standard.[1] Similarly, a study on the immunosuppressant drug tacrolimus (B1663567) demonstrated that while both a structural analog (ascomycin) and a ¹³C,D₂-labeled internal standard provided acceptable precision and accuracy, the isotope-labeled standard offered superior compensation for matrix effects.[1]

The following table summarizes the typical performance differences observed between deuterated internal standards and structural analogs.

Performance Metric Deuterated Internal Standard Structural Analog Internal Standard Reason for Difference
Accuracy (%) High (typically 95-105%)Lower and more variableDeuterated IS co-elutes and experiences identical matrix effects as the analyte, providing better normalization.[1][5]
Precision (%CV) Low (typically <15%)HigherThe near-identical physicochemical properties of the deuterated IS lead to more consistent correction for analytical variability.[1]
Matrix Effect Compensation ExcellentVariable and often incompleteStructural analogs may have different chromatographic retention times and ionization efficiencies, leading to differential matrix effects.[5][6]
Regulatory Acceptance Highly RecommendedAcceptable, but requires more extensive validationRegulatory bodies like the FDA and EMA prefer the use of stable isotope-labeled internal standards for their reliability.[7][8]

These data underscore the tangible benefits of employing deuterated internal standards in pharmacokinetic studies, leading to more reliable data for critical decision-making in drug development.[1]

Detailed Experimental Protocol: Quantification of a Drug in Plasma using a Deuterated Internal Standard

This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of a small molecule drug in human plasma using a deuterated internal standard and LC-MS/MS.

1. Materials and Reagents:

  • Analyte (drug) reference standard

  • Deuterated internal standard (d-IS)

  • Control human plasma (with appropriate anticoagulant)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Microcentrifuge tubes or 96-well plates

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system

2. Preparation of Stock and Working Solutions:

  • Stock Solutions: Prepare individual stock solutions of the drug and the deuterated IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[1]

  • Working Solutions for Calibration Standards: Prepare serial dilutions of the drug stock solution to create working solutions for calibration standards at various concentration levels.[1]

  • Working Solution for Internal Standard: Prepare a working solution of the deuterated IS at a concentration that yields an appropriate response in the mass spectrometer.[1]

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of the plasma sample (calibration standard, quality control, or study sample) in a microcentrifuge tube, add 200 µL of the deuterated IS working solution in acetonitrile.[1]

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.[1]

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube or a 96-well plate.[1]

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C (optional, but can improve sensitivity).[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.[1]

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[1]

  • Flow Rate: A typical flow rate would be 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

5. Data Analysis:

  • Integrate the peak areas of the analyte and the deuterated internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Advantages

To further clarify the experimental process and the rationale for using deuterated standards, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification A Plasma Sample (Unknown, Calibrator, QC) B Add Deuterated Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation & Reconstitution (Optional) E->F G Injection into LC-MS/MS F->G H Chromatographic Separation (Co-elution of Analyte & IS) G->H I Mass Spectrometric Detection (MRM) H->I J Data Acquisition (Peak Areas) I->J K Calculate Peak Area Ratio (Analyte / IS) J->K L Generate Calibration Curve K->L M Quantify Unknown Samples L->M

Workflow of a pharmacokinetic study using a deuterated internal standard.

G cluster_challenges Analytical Challenges in Bioanalysis cluster_solution Solution cluster_properties Key Properties of DIS cluster_outcomes Outcomes Matrix Matrix Effects (Ion Suppression/Enhancement) DIS Deuterated Internal Standard (DIS) Matrix->DIS Variability Sample Preparation Variability Variability->DIS Instrumental Instrumental Drift Instrumental->DIS Coelution Co-elution with Analyte DIS->Coelution IdenticalChem Near-Identical Physicochemical Properties DIS->IdenticalChem MassDiff Different Mass-to-Charge Ratio DIS->MassDiff Accuracy Improved Accuracy Coelution->Accuracy Precision Enhanced Precision IdenticalChem->Precision Robustness Increased Method Robustness MassDiff->Robustness

Advantages of using deuterated internal standards in pharmacokinetic studies.

Regulatory Perspective

The use of deuterated internal standards is highly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the validation of bioanalytical methods.[7][8] These agencies have established clear guidelines on their use, emphasizing the importance of isotopic purity and stability.[8] The rationale behind this preference is the enhanced reliability and robustness that these standards bring to the data submitted for regulatory approval.

Conclusion

Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies, enabling the acquisition of high-quality, reliable data. Their ability to mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability compared to other types of internal standards.[1][7] A thorough understanding of their application, coupled with meticulous experimental execution, is fundamental to the successful development of safe and effective pharmaceuticals.

References

Bilastine-d4 Reference Standard: A Technical Guide to Commercial Availability and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the Bilastine-d4 reference standard, an essential tool for researchers and professionals in drug development. This document details the procurement, characterization, and application of this compound, with a focus on its use as an internal standard in pharmacokinetic and bioanalytical studies.

Commercial Availability and Supplier Information

This compound is commercially available from several specialized chemical suppliers that provide reference standards for research and pharmaceutical applications. Researchers can procure this deuterated analog of Bilastine from vendors such as Simson Pharma, LGC Standards, CymitQuimica, and MedchemExpress. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to ensure the quality and integrity of the reference standard.

A summary of typical product specifications from various suppliers is presented in Table 1. While specific batches may vary, this table provides an overview of the essential information to consider during procurement.

Parameter Typical Specification Supplier Examples
Product Name This compoundSimson Pharma, LGC Standards, CymitQuimica, MedchemExpress
CAS Number 2747918-37-0Simson Pharma, MedchemExpress
Molecular Formula C₂₈H₃₃D₄N₃O₃Simson Pharma, MedchemExpress
Molecular Weight ~467.64 g/mol Simson Pharma, MedchemExpress
Chemical Purity ≥97% (typically by HPLC)ChemScene (for Bilastine-d6)[1]
Isotopic Enrichment ≥99% for Deuterium (B1214612)ChemScene (for Bilastine-d6)[1]
Format Neat Solid (Powder)LGC Standards
Storage Conditions 2-8°C or -20°CPharmaffiliates, AbMole BioScience[2][3]
Documentation Certificate of Analysis (CoA) providedSimson Pharma[4]

Table 1: Summary of Commercial Availability and Typical Specifications for this compound Reference Standard.

Characterization and Quality Control

The utility of this compound as a reference standard is contingent upon its well-defined chemical and isotopic purity. A comprehensive Certificate of Analysis should accompany the product, detailing the results of various analytical tests.

Key Characterization Data:

  • Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), the chemical purity ensures that the material is free from other organic impurities. A purity of >97% is generally expected for a reference standard.

  • Isotopic Enrichment: This critical parameter quantifies the percentage of the deuterated isotope within the molecule. High isotopic enrichment (ideally >99%) is essential to minimize signal overlap with the non-labeled analyte in mass spectrometry-based assays. This is often determined by mass spectrometry.

  • Identity Confirmation: The structural identity of this compound is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and/or ¹³C-NMR) and Mass Spectrometry (MS), ensuring the correct molecular structure and the position of the deuterium labels.

Application in Bioanalytical Methods: Experimental Protocol

This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, most notably in Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) assays for the determination of Bilastine in biological matrices such as plasma and serum. The co-elution of the deuterated internal standard with the non-labeled analyte allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Below is a detailed experimental protocol for the quantification of Bilastine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Bilastine reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Bilastine and this compound into separate 1 mL volumetric flasks.

    • Dissolve the contents in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Bilastine by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions
Parameter Condition
LC System Agilent 1290 Infinity II LC System or equivalent
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Column Poroshell 120 EC-C18 (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Bilastine: m/z 464.3 → 259.2This compound: m/z 468.3 → 263.2

Table 2: Typical LC-MS/MS Parameters for the Analysis of Bilastine using this compound.

Visualization of Workflows

The following diagrams illustrate the key logical and experimental workflows associated with the procurement and use of the this compound reference standard.

Procurement_Workflow A Identify Need for This compound Standard B Search for Commercial Suppliers A->B C Request Quotations & Lead Times B->C D Evaluate Supplier (CoA, Specifications) C->D E Place Purchase Order D->E Select Supplier F Receive & Verify Shipment (CoA, Integrity) E->F G Log into Inventory & Store Appropriately F->G Experimental_Workflow cluster_prep Solution Preparation cluster_sample Sample Processing P1 Prepare Bilastine Stock & Working Standards S1 Aliquot Plasma Sample P1->S1 P2 Prepare this compound Internal Standard Solution S2 Spike with this compound IS P2->S2 S1->S2 S3 Protein Precipitation (Acetonitrile) S2->S3 S4 Centrifuge & Collect Supernatant S3->S4 A LC-MS/MS Analysis S4->A D Data Processing & Quantification A->D

References

An In-depth Technical Guide to the Stability and Storage of Bilastine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bilastine-d4. The information presented herein is crucial for maintaining the integrity, purity, and performance of this isotopically labeled compound in research and development settings. The stability data is primarily based on forced degradation studies of the parent compound, Bilastine, which serves as a close proxy for its deuterated analog.

Chemical Information

PropertyValue
Chemical Name 2-(4-(2-(4-(1-(2-ethoxyethyl-1,1,2,2-d4)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid[1]
Molecular Formula C₂₈H₃₃D₄N₃O₃[1][2]
Molecular Weight 467.64 g/mol [1][2]
Appearance Grey Solid[1]

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage guidelines, compiled from various supplier recommendations and safety data sheets.

ConditionRecommendationSource
Long-Term Storage Store at -20°C for extended periods (up to 1 year).[3]MedchemExpress[3]
Short-Term Storage Can be shipped at room temperature for less than 2 weeks.[3]MedchemExpress[3]
General Handling Keep receptacle tightly sealed.[4] Ensure good ventilation/exhaustion at the workplace.[4] Avoid inhalation, and contact with eyes and skin.[3]Cayman Chemical,[4] MedchemExpress[3]
Stock Solutions Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 60 days at 1–10°C and for longer periods at -20°C or -80°C (based on data for analogous compounds).[5]BenchChem[5]

For formulated Bilastine tablets (the non-deuterated form), the recommended storage is between 15°C – 30°C, with no special storage conditions required.[6][7]

Stability Profile of Bilastine

Forced degradation studies are essential for determining the intrinsic stability of a drug substance and identifying potential degradation products. The following sections detail the stability of the parent compound, Bilastine, under various stress conditions. This data provides valuable insight into the expected stability of this compound.

Summary of Forced Degradation Studies

The stability of Bilastine has been evaluated under acidic, basic, oxidative, thermal, and photolytic conditions. The compound shows varying degrees of degradation under these stresses.

Stress ConditionDegradation Observed
Acid Hydrolysis Significant degradation observed.[8]
Base Hydrolysis Significant degradation observed.[8]
Oxidative Stress Slight to significant degradation observed.[8][9]
Thermal Stress Generally found to be stable.[10][11] However, one study noted considerable degradation with heat.[12]
Photolytic Stress Generally found to be stable, with minimal degradation.[9][10][11]
Degradation Kinetics

Studies on the degradation kinetics of Bilastine in solution indicate that the degradation process generally follows pseudo-first-order kinetics.[13] The rate of degradation is influenced by pH, temperature, and ionic strength.[13][14] Bilastine was found to be most stable in neutral and alkaline conditions at lower temperatures and lower ionic strengths.[13][14]

Experimental Protocols for Stability Testing

The following are detailed methodologies for conducting forced degradation studies on Bilastine, which can be adapted for this compound.

Analytical Method: RP-HPLC

A common analytical technique for assessing the stability of Bilastine is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Typical RP-HPLC Method Parameters:

ParameterCondition 1Condition 2
Column Agilent ZORBAX SB-C8 (4.6×150×5µm)[13][14]INTERSIL C8[12]
Mobile Phase Phosphate Buffer: Acetonitrile (pH 5.0) (60:40)[13][14]0.1N NaH₂PO₄ (60%): Methanol (40%)[12]
Flow Rate 1 mL/min[12][13][14]1 mL/min[12]
Detection Wavelength 254 nm[13][14]Not Specified
Column Temperature 35°C[13]Not Specified
Injection Volume 20 µL[13]Not Specified
Forced Degradation Protocols

The following workflows illustrate the steps involved in subjecting Bilastine to various stress conditions.

G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_peroxide Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation a1 Stock Solution of Bilastine a2 Add 1 mL of 5N HCl a1->a2 a3 Keep for 4 hrs at 60°C a2->a3 a4 Neutralize with 1 mL of 5N NaOH a3->a4 a5 Dilute to final concentration a4->a5 a6 Inject into HPLC a5->a6 b1 Stock Solution of Bilastine b2 Add 1 mL of 5N NaOH b1->b2 b3 Keep for 4 hrs at 60°C b2->b3 b4 Neutralize with 1 mL of 5N HCl b3->b4 b5 Dilute to final concentration b4->b5 b6 Inject into HPLC b5->b6 p1 Stock Solution of Bilastine p2 Add 1 mL of 30% H₂O₂ p1->p2 p3 Keep on benchtop for 5 hrs p2->p3 p4 Dilute to final concentration p3->p4 p5 Inject into HPLC p4->p5 t1 Stock Solution of Bilastine t2 Heat at 60°C for 30 min t1->t2 t3 Inject into HPLC t2->t3 ph1 Stock Solution of Bilastine ph2 Expose to UV light for 4 hrs (1.2 million lux-hours) ph1->ph2 ph3 Dilute to final concentration ph2->ph3 ph4 Inject into HPLC ph3->ph4

Caption: Experimental workflows for forced degradation studies of Bilastine.

Potential Degradation Pathways

Understanding the degradation pathways is critical for identifying and quantifying impurities. While specific degradation pathways for this compound have not been detailed, studies on Bilastine have identified several degradation products under stress conditions. For instance, under acidic and alkaline conditions, significant degradation occurs, leading to the formation of various byproducts.[8] In oxidative conditions, N-oxide derivatives can be formed.[8]

G cluster_stress Stress Conditions cluster_products Degradation Products Bilastine Bilastine Acid Acid Hydrolysis Bilastine->Acid Base Base Hydrolysis Bilastine->Base Oxidation Oxidation Bilastine->Oxidation Thermal Thermal Bilastine->Thermal Photo Photolytic Bilastine->Photo DP1 Degradation Product 1 (e.g., Hydrolytic products) Acid->DP1 Base->DP1 DP2 Degradation Product 2 (e.g., N-oxide) Oxidation->DP2 DP3 Other minor products Thermal->DP3 Photo->DP3

Caption: Logical relationship of Bilastine degradation under various stress conditions.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in scientific research. This guide provides a comprehensive framework for understanding its stability profile, based on data from its non-deuterated counterpart, and outlines best practices for its storage and handling. Researchers should always refer to the Certificate of Analysis provided by the supplier for specific storage instructions and expiration dates. The experimental protocols and degradation information presented here offer a solid foundation for developing and validating stability-indicating methods for this compound.

References

Understanding Isotopic Enrichment in Bilastine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Bilastine-d4, a deuterated analog of the second-generation H1 antihistamine, Bilastine. This document details the rationale for its use, proposed synthesis, and the analytical methods for its characterization, with a focus on its application in pharmacokinetic and bioanalytical studies.

Introduction to Bilastine and the Role of Isotopic Labeling

Bilastine is a non-sedating, long-acting histamine (B1213489) H1 receptor antagonist with a favorable pharmacokinetic profile characterized by rapid absorption and minimal metabolism.[1][2][3] A significant portion of the administered dose is excreted unchanged.[3][4] Given its limited biotransformation, the primary application of deuterated Bilastine, such as this compound, is not to alter its metabolic fate but to serve as a highly effective internal standard in quantitative bioanalytical methods.[5][6]

The incorporation of stable isotopes like deuterium (B1214612) (²H) into a drug molecule creates a heavier version that is chemically identical but distinguishable by mass spectrometry.[7] This property is invaluable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where a known concentration of the deuterated standard is added to biological samples. By comparing the mass spectrometer's response to the analyte versus the internal standard, precise and accurate quantification can be achieved, correcting for variations during sample preparation and analysis.[5][6]

Characterization of this compound

This compound is a stable isotope-labeled version of Bilastine where four hydrogen atoms have been replaced by deuterium. Based on supplier information, the deuterium atoms are located on the ethoxyethyl group attached to the benzimidazole (B57391) ring.

Table 1: Chemical and Physical Properties of Bilastine and this compound

PropertyBilastineThis compound
IUPAC Name 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid2-(4-(2-(4-(1-(2-Ethoxyethyl-d4)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid (proposed)
Molecular Formula C₂₈H₃₇N₃O₃C₂₈H₃₃D₄N₃O₃
Molecular Weight 463.62 g/mol 467.65 g/mol
CAS Number 202189-78-42747918-37-0

Isotopic Enrichment and Purity

The isotopic purity of this compound is a critical parameter for its use as an internal standard. It is defined by the percentage of the d4 species relative to other isotopic variants (d0, d1, d2, d3). While a specific Certificate of Analysis for this compound is not publicly available, a representative isotopic distribution for a high-quality standard is presented below. This distribution is typically determined using high-resolution mass spectrometry.

Table 2: Representative Isotopic Distribution for this compound

IsotopologueMass Shift from d0Representative Abundance (%)
d0 (Unlabeled)+0< 0.5
d1+1< 1.0
d2+2< 1.5
d3+3< 2.0
d4 (Fully Labeled)+4> 95.0
Note: This data is representative and may vary between batches. Always refer to the lot-specific Certificate of Analysis from the supplier.

Experimental Protocols

Proposed Synthesis of this compound

A definitive, published synthesis for this compound is not widely available, as it is often a custom-synthesized product.[8] However, a plausible synthetic route can be conceptualized based on known methods for synthesizing Bilastine. The key step would be the introduction of a deuterated 2-ethoxyethyl moiety. This could be achieved by using a deuterated starting material, such as 1-bromo-2-ethoxyethane-d4, in the alkylation of the benzimidazole nitrogen.

The following diagram illustrates a logical workflow for a potential synthesis of this compound.

G cluster_synthesis Proposed Synthesis of this compound Start 2-(4-piperidinyl)-1H-benzimidazole Alkylation N-Alkylation of Benzimidazole Start->Alkylation Deuterated_Reagent 1-Bromo-2-ethoxyethane-d4 Deuterated_Reagent->Alkylation Intermediate 1-(2-Ethoxyethyl-d4)-2-(4-piperidinyl)-1H-benzimidazole Alkylation->Intermediate Coupling Coupling Reaction Intermediate->Coupling Coupling_Partner 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoic acid derivative Coupling_Partner->Coupling Final_Product This compound Coupling->Final_Product

A plausible synthetic workflow for this compound.
Bioanalytical Method Using this compound as an Internal Standard

This compound is ideally suited for use as an internal standard in LC-MS/MS methods for the quantification of Bilastine in biological matrices like plasma.

Sample Preparation:

  • To a 100 µL aliquot of plasma, add 10 µL of a this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis: A validated liquid chromatography-tandem mass spectrometry method is employed for the simultaneous quantification of Bilastine and this compound.

Table 3: Representative LC-MS/MS Parameters

ParameterSetting
UPLC System Acquity UPLC or equivalent
Column Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient of 0.1% Formic Acid in Water and Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Bilastine and this compound.

Table 4: MRM Transitions for Bilastine and Deuterated Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Bilastine464.3272.3Data derived from studies using Bilastine.[9]
This compound 468.3 272.3 Proposed transition. The product ion should not contain the d4-label.
Bilastine-d6470.0278.0For comparison, from a published study.

The following diagram illustrates the workflow for a typical bioanalytical assay using this compound.

G cluster_workflow Bioanalytical Workflow with this compound Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Internal Standard Sample->Spike Extraction Protein Precipitation / Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification (Peak Area Ratio) LC_MS->Quantification Result Bilastine Concentration Quantification->Result

Workflow for quantification using a deuterated standard.

Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of Bilastine is key to developing a robust MS/MS method. The fragmentation of this compound is expected to follow a similar pathway, with a +4 Da mass shift in fragments that retain the deuterated ethoxyethyl group.

Based on published fragmentation data for Bilastine, a primary fragmentation occurs with the loss of the piperidinyl-benzimidazole moiety.[9]

G cluster_fragmentation Proposed Fragmentation of this compound Parent This compound [M+H]⁺ m/z 468.3 Fragment2 Cleavage at piperidine m/z 272.3 Parent->Fragment2 CID Fragment1 Loss of ethoxy-d4-ethyl group [M-C₂D₄H₃O]⁺

A simplified proposed fragmentation pathway for this compound.

Conclusion

The isotopic enrichment of Bilastine to create this compound provides a critical tool for the accurate and precise quantification of the drug in biological matrices. While the primary utility of deuteration in Bilastine is not to alter its pharmacokinetic profile, due to its minimal metabolism, its role as an internal standard in LC-MS/MS assays is indispensable for modern drug development and clinical research. This guide has provided a comprehensive overview of the key technical aspects of this compound, from its synthesis and characterization to its practical application in bioanalysis. Researchers and drug development professionals can leverage this information to design and execute robust pharmacokinetic studies.

References

The Strategic Application of Bilastine-d4 in Absolute Bioavailability Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bilastine (B1667067) is a second-generation H1 antihistamine distinguished by its favorable pharmacokinetic profile, characterized by rapid absorption and minimal metabolism.[1][2] Determining the absolute bioavailability of an orally administered drug is a critical step in drug development, providing essential information on the fraction of the drug that reaches systemic circulation. The use of stable isotope-labeled compounds, such as Bilastine-d4, in conjunction with a therapeutic oral dose of the unlabeled drug, represents the gold standard for these studies. This "microtracer" approach mitigates intra-subject variability and allows for the simultaneous determination of intravenous and oral pharmacokinetic parameters, leading to a more precise calculation of absolute bioavailability.[3] This guide provides an in-depth overview of the experimental protocols, quantitative data, and underlying principles for conducting absolute bioavailability studies of Bilastine using this compound.

Introduction to Absolute Bioavailability and the Role of Stable Isotopes

Absolute bioavailability (F) is defined as the fraction of an administered drug that reaches the systemic circulation unchanged. It is determined by comparing the area under the plasma concentration-time curve (AUC) of the oral dosage form to the AUC of the same drug administered intravenously. The use of a stable isotope-labeled version of the drug (e.g., this compound) for the intravenous administration allows for the co-administration of both oral and intravenous doses. This eliminates the need for a washout period and reduces the impact of inter-individual pharmacokinetic variability.[3]

Pharmacokinetic Profile of Bilastine

Bilastine is rapidly absorbed following oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.3 hours.[4][5] It exhibits linear pharmacokinetics, and its absolute oral bioavailability has been determined to be approximately 61%.[4] Bilastine is not significantly metabolized in humans, with the majority of the administered dose being excreted unchanged in the feces and urine.[6]

Data Presentation: Pharmacokinetic Parameters of Bilastine

The following tables summarize the key pharmacokinetic parameters of Bilastine following oral and intravenous administration, as derived from clinical studies.

Table 1: Pharmacokinetic Parameters of Oral Bilastine (20 mg)

ParameterMean ValueStandard Deviation
Cmax (ng/mL)220.0845
Tmax (h)1.290.5
AUC(0-∞) (ng·h/mL)1104.97300
t½ (h)14.532.5

Data compiled from publicly available studies.[2][3]

Table 2: Pharmacokinetic Parameters of Intravenous Bilastine (10 mg)

ParameterMean Value
AUC(0-∞) (ng·h/mL)913.3
t½ (h)14.6
CL (L/h)18.1
Vss (L)49.3

Data compiled from a single-dose, open-label, controlled two-arm crossover study.[4]

Experimental Protocols

This section outlines the key experimental protocols for an absolute bioavailability study of Bilastine using this compound.

Study Design

A typical study design is a single-center, open-label, two-period crossover study in healthy adult volunteers.[3][4]

  • Period 1: Subjects receive a single oral dose of non-deuterated Bilastine (e.g., 20 mg).

  • Period 2: Following a suitable washout period, subjects receive a concomitant single oral dose of non-deuterated Bilastine (e.g., 20 mg) and an intravenous microdose of this compound (e.g., 100 µg).[3]

Blood Sampling and Processing

Venous blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[3] Plasma is separated by centrifugation and stored at -80°C until bioanalysis.[3]

Bioanalytical Method: LC-MS/MS for Simultaneous Quantification of Bilastine and this compound

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of Bilastine and this compound in plasma samples.

  • Sample Preparation: Protein precipitation is a common method for extracting Bilastine and its deuterated internal standard from plasma.[7]

  • Chromatographic Separation: A C18 reverse-phase column is typically used for separation. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).[8][9]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both Bilastine and this compound are monitored.

Table 3: Example LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18, 2.7 µm, 4.6 x 150 mm
Mobile PhaseAcetonitrile:Water:Methanol (40:30:30, v/v/v)
Flow Rate0.5 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Bilastine)To be determined empirically
MRM Transition (this compound)To be determined empirically
Collision EnergyTo be optimized

Note: The specific MRM transitions and collision energies must be optimized for the specific instrument and deuterated standard used.[9]

Mandatory Visualizations

Experimental Workflow for Absolute Bioavailability Study

G cluster_study_design Study Design cluster_dosing Dosing Regimen cluster_analysis Sample Collection & Analysis cluster_outcome Outcome Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Oral Bilastine (20 mg) Oral Bilastine (20 mg) Randomization->Oral Bilastine (20 mg) IV this compound (microdose) IV this compound (microdose) Blood Sampling Blood Sampling Oral Bilastine (20 mg)->Blood Sampling IV this compound (microdose)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Absolute Bioavailability Calculation Absolute Bioavailability Calculation Pharmacokinetic Analysis->Absolute Bioavailability Calculation

Caption: Experimental workflow for a Bilastine absolute bioavailability study.

Signaling Pathway of the H1 Receptor

Bilastine is a selective antagonist of the histamine (B1213489) H1 receptor. The binding of histamine to the H1 receptor initiates a signaling cascade that leads to the symptoms of an allergic reaction.

H1_Signaling_Pathway Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds & Activates Bilastine Bilastine Bilastine->H1 Receptor Blocks Gq/11 Gq/11 H1 Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca2+->PKC Activates Cellular Response Allergic Response (e.g., vasodilation, inflammation) PKC->Cellular Response

Caption: Simplified signaling pathway of the Histamine H1 receptor.

Conclusion

The use of this compound as a microtracer in absolute bioavailability studies offers significant advantages in terms of precision and efficiency. By allowing for the simultaneous administration of oral and intravenous doses, this approach minimizes the impact of intra-subject variability, leading to a more accurate determination of Bilastine's pharmacokinetic parameters. The detailed experimental and bioanalytical protocols outlined in this guide provide a robust framework for researchers and drug development professionals to design and execute these critical studies, ultimately contributing to a more comprehensive understanding of Bilastine's clinical pharmacology.

References

Preliminary Investigation of Bilastine-d4 in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bilastine (B1667067) and the Role of Deuterated Internal Standards

Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[3] Accurate measurement of Bilastine concentrations in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[1] The use of a stable isotope-labeled internal standard, such as Bilastine-d6, is a critical component of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] A deuterated internal standard has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[3][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for the quantification of Bilastine in human plasma using Bilastine-d6 as an internal standard.

Table 1: Performance Characteristics of a Validated UPLC-MS/MS Method for Bilastine

ParameterPerformance
Linearity Range0.20–400.80 ng/mL[2][3]
Lower Limit of Quantification (LLOQ)0.2 ng/mL[2][3]
Accuracy (Within-run)96.91% to 113.33% of nominal concentrations[3]
Precision (Within-run CV%)2.74% to 10.31%[3]
Internal StandardBilastine-d6[2][3]

Table 2: Pharmacokinetic Parameters of Bilastine (Oral Administration)

ParameterValue
Time to Maximum Concentration (Tmax)~1.13 - 1.3 hours[6][7]
Absolute Bioavailability~61%[6]
Plasma Protein Binding84-90%[6]
Elimination Half-life~14.5 hours[6]
MetabolismDoes not undergo significant metabolism[6][7]

Experimental Protocols

This section details the methodologies for a validated UPLC-MS/MS method for the determination of Bilastine in human plasma.

Sample Preparation: Protein Precipitation

This is a common and efficient method for extracting Bilastine from plasma samples.[1][3]

  • Step 1: Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Step 2: Add the internal standard solution (Bilastine-d6) to the plasma sample.

  • Step 3: Perform protein precipitation by adding a 50/50 mixture of methanol (B129727) and acetonitrile.[2][3]

  • Step 4: Vortex the mixture to ensure thorough mixing and complete protein precipitation.[3]

  • Step 5: Centrifuge the samples at high speed (e.g., 1900g at 4°C for 10 minutes) to pellet the precipitated proteins.[2][3]

  • Step 6: Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions

A reversed-phase ultra-performance liquid chromatography (UPLC) system is typically used for the separation of Bilastine and its internal standard.[2][3]

  • System: UPLC system[2][3]

  • Column: A C18 column, such as a UPLC BEH C18 (2.1 mm × 100 mm, 1.8 µm particle size), is commonly used.[3]

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water) is typical.[3]

  • Injection Volume: A small injection volume, such as 2 µL, is standard for UPLC.[3]

Mass Spectrometric Conditions

A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of Bilastine.

  • System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Bilastine and Bilastine-d6 are monitored for quantification.

Visualizations

Experimental Workflow for Bilastine Bioanalysis

The following diagram illustrates the typical workflow for the bioanalytical method described.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Bilastine-d6 (Internal Standard) Plasma->Add_IS Precipitation Protein Precipitation (Methanol/Acetonitrile) Add_IS->Precipitation Vortex Vortex Mixing Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification (Peak Area Ratio) MSMS->Quantification

Caption: A typical experimental workflow for the bioanalysis of Bilastine.

Mechanism of Action of Bilastine

Bilastine does not have a significant metabolic pathway.[6][7] Instead, its therapeutic effect is derived from its action as a selective histamine (B1213489) H1 receptor antagonist.[6]

G cluster_action Bilastine's Mechanism of Action Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Allergic_Response Allergic Response (e.g., vasodilation, increased vascular permeability) H1_Receptor->Allergic_Response Activates No_Response Inhibition of Allergic Response H1_Receptor->No_Response Leads to Bilastine Bilastine Bilastine->H1_Receptor Antagonizes (blocks binding)

Caption: Mechanism of action of Bilastine as a histamine H1 receptor antagonist.

Logical Relationship for Bioanalytical Method Selection

The selection of an appropriate bioanalytical method is a critical decision in drug development. The following diagram illustrates the logical considerations for choosing a method for Bilastine analysis.

G Start Start: Need to Quantify Bilastine High_Sensitivity High Sensitivity & Selectivity Required? Start->High_Sensitivity Regulatory_Submission For Regulatory Submission? High_Sensitivity->Regulatory_Submission Yes HPLC_UV HPLC-UV High_Sensitivity->HPLC_UV No IS_Availability Stable Isotope Labeled IS Available? Regulatory_Submission->IS_Availability Yes Other_Method Consider Alternative Method Regulatory_Submission->Other_Method No UPLC_MSMS UPLC-MS/MS with Bilastine-d6 IS_Availability->UPLC_MSMS Yes IS_Availability->Other_Method No End End: Method Selected UPLC_MSMS->End HPLC_UV->End Other_Method->End

Caption: Decision tree for selecting a bioanalytical method for Bilastine.

References

Methodological & Application

Development of a Robust LC-MS/MS Method for the Quantification of Bilastine-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bilastine in human plasma, utilizing its deuterated stable isotope, Bilastine-d4, as an internal standard (IS). The protocol employs a straightforward protein precipitation method for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This validated method demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of Bilastine.

Introduction

Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] It functions as a highly selective peripheral H1-receptor inverse agonist, preventing histamine (B1213489) from binding and thereby reducing allergic symptoms.[3][4][5] Accurate quantification of Bilastine in biological matrices is essential for clinical and preclinical studies. The use of a stable isotope-labeled internal standard like this compound is the preferred approach for bioanalytical methods as it compensates for variability in sample processing and matrix effects, leading to higher accuracy and precision.[1][6] This application note provides a comprehensive protocol for the determination of Bilastine in human plasma using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Bilastine reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)[1]

  • Methanol (HPLC grade)[1]

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (K2-EDTA)[1]

Instrumentation
  • Liquid Chromatography: UPLC/HPLC system (e.g., Shimadzu, Waters)[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000/5000)[1][7]

  • Analytical Column: Reversed-phase C18 column (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 30 mm)[1]

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of Bilastine and this compound in methanol.[1]

  • Working Standard Solutions:

    • Prepare serial dilutions of the Bilastine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.[1]

  • Internal Standard (IS) Working Solution:

    • Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.[8]

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.[8]

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.[1]

  • Add 50 µL of the this compound internal standard working solution to all tubes except the blank.[1]

  • Add 200 µL of cold acetonitrile to each tube to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Conditions

ParameterCondition
Column Waters XBridge C18, 3.5 µm, 2.1 x 30 mm[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 - 0.5 mL/min[8][9]
Injection Volume 5 - 10 µL[8][10]
Column Temperature 35 - 40 °C[8][9]
Run Time Approximately 6 minutes[9]

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Bilastine) To be optimized (e.g., m/z 464.15 -> [Fragment Ion])[9]
MRM Transition (this compound) To be optimized (e.g., m/z 468.15 -> [Fragment Ion])
Collision Energy (CE) To be optimized for maximum signal intensity[1]
Source Temperature To be optimized
IonSpray Voltage To be optimized

Data Presentation

Table 3: Method Validation Summary

ParameterResult
Linearity Range 0.20 - 400.80 ng/mL[7]
Lower Limit of Quantification (LLOQ) 0.20 ng/mL[7]
Precision (Intra- and Inter-day) <%15 CV
Accuracy (Intra- and Inter-day) 85-115%
Recovery >85%
Matrix Effect Minimal and compensated by IS

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (50 µL) is Add this compound IS (50 µL) plasma->is ppt Protein Precipitation (Cold Acetonitrile, 200 µL) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for this compound analysis.

G allergen Allergen Exposure mast_cell Mast Cell / Basophil allergen->mast_cell histamine_release Histamine Release mast_cell->histamine_release h1_receptor H1 Receptor histamine_release->h1_receptor Binds to symptoms Allergic Symptoms (Itching, Swelling, etc.) h1_receptor->symptoms Activates bilastine Bilastine (Inverse Agonist) bilastine->inhibition inhibition->h1_receptor Blocks

Caption: Mechanism of action of Bilastine.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Bilastine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, meeting the stringent requirements of regulatory agencies for bioanalytical method validation.[6] The simple protein precipitation procedure makes this method ideal for high-throughput bioanalysis in support of clinical and preclinical studies.

References

Application Notes and Protocols for the Quantitative Analysis of Bilastine Using Bilastine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Bilastine in biological matrices, primarily human plasma, utilizing Bilastine-d4 as an internal standard (IS). The described method is based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific technique ideal for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1]

Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[2][3][4] Accurate quantification of Bilastine is crucial for clinical and preclinical evaluations. The use of a stable isotope-labeled internal standard like this compound is a standard practice in bioanalysis to correct for variability during sample preparation and instrument response, thereby enhancing the accuracy and precision of the method.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated UPLC-MS/MS method for the determination of Bilastine in human plasma. This data demonstrates the method's suitability for bioanalytical applications.

Table 1: UPLC-MS/MS Instrument Parameters

ParameterSetting
UPLC System Acquity UPLC or equivalent
ColumnAcquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase BAcetonitrile[1]
Flow Rate0.4 mL/min[1]
Column Temperature40 °C[1]
Injection Volume5 µL[1]
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Capillary Voltage3.0 kV[1]
Source Temperature150 °C[1]
Desolvation Temperature400 °C[1]
Desolvation Gas Flow800 L/hr[1]
Cone Gas Flow50 L/hr[1]

Table 2: Analyte and Internal Standard MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Bilastine464.3259.2
This compound468.3263.2

Note: The precursor ion for Bilastine-d6 is 470.3 with a product ion of 278.2.[1] The values for this compound are predicted based on the addition of 4 daltons to the parent compound.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range0.20 - 402.40 ng/mL[6]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.20 ng/mL[6]
Accuracy85-115%
Precision (%RSD)< 15%
Recovery> 85%

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the quantification of Bilastine.

Preparation of Stock and Working Solutions
  • Bilastine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bilastine reference standard and dissolve it in 10 mL of methanol.[1]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[1]

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).

Sample Preparation (Protein Precipitation)
  • Label polypropylene (B1209903) tubes for blank, calibration standards, QC samples, and unknown samples.

  • To 100 µL of plasma, add 10 µL of the this compound IS working solution (except for the blank, to which 10 µL of diluent is added).[1]

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[1]

  • Vortex mix the tubes for 1 minute to ensure thorough mixing.[1]

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.[1]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[1]

  • Inject 5 µL into the UPLC-MS/MS system.[1]

Data Analysis
  • Integrate the peak areas for both Bilastine and this compound.[1]

  • Calculate the peak area ratio (Bilastine peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the calibration curve.[1]

  • Determine the concentration of Bilastine in the QC and unknown samples from the calibration curve.[1]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma is Add this compound IS plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection chromatography UPLC Separation (C18 Column) injection->chromatography detection MS/MS Detection (MRM Mode) chromatography->detection integration Peak Area Integration detection->integration ratio Calculate Area Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Concentration calibration->quantification

Caption: Workflow for Bilastine quantification in plasma.

Analytical Relationship

G cluster_method Methodology cluster_output Output bilastine Bilastine lc Liquid Chromatography (Separation) bilastine->lc bilastine_d4 This compound (Internal Standard) bilastine_d4->lc ms Mass Spectrometry (Detection & Quantification) lc->ms peak_area Peak Area Ratio ms->peak_area concentration Concentration peak_area->concentration

Caption: Relationship of analytical components.

References

Application Note: High-Throughput Quantification of Bilastine in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bilastine is a second-generation H1 antihistamine that is long-acting and non-sedating, used for the symptomatic relief of allergic rhinoconjunctivitis and urticaria.[1][2] Accurate and reliable quantification of Bilastine in biological matrices is essential for pharmacokinetic (PK) and bioequivalence studies.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as Bilastine-d6, is the gold standard in quantitative bioanalysis.[3][4] This is because the SIL-IS co-elutes with the unlabeled analyte, effectively compensating for variability in sample preparation, matrix effects, and instrument response, thereby enhancing analytical accuracy and precision.[3][4][5]

This application note provides detailed protocols for the sample preparation and analysis of Bilastine in human plasma using Bilastine-d6 as an internal standard, followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) detection. Two common sample preparation techniques are described: Solid Phase Extraction (SPE) and Protein Precipitation.

Materials and Reagents

  • Bilastine reference standard (>98% purity)[3]

  • Bilastine-d6 internal standard (>98% purity)[3]

  • HPLC-grade Methanol[3]

  • HPLC-grade Acetonitrile[3]

  • Formic acid (LC-MS grade)[3]

  • Ammonium (B1175870) hydroxide (B78521)

  • Ultrapure water (18.2 MΩ·cm)[3]

  • Drug-free human plasma[3]

  • Polymeric reversed-phase SPE cartridges[1]

Experimental Protocols

Preparation of Stock and Working Solutions

a. Primary Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve an appropriate amount of Bilastine and Bilastine-d6 in separate volumetric flasks with methanol (B129727) to achieve a final concentration of 1 mg/mL for each.[3]

b. Bilastine Working Standard Solution (10 µg/mL):

  • Dilute the Bilastine primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a 10 µg/mL working standard solution.[3]

c. Internal Standard (IS) Spiking Solution (100 ng/mL):

  • Perform a serial dilution of the Bilastine-d6 primary stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL.[1][3] This solution is used for spiking all calibration standards and unknown samples.[3]

d. Calibration Curve Standards:

  • Prepare calibration standards by spiking appropriate amounts of the Bilastine working standard solution into a drug-free blank matrix (e.g., plasma). A typical concentration range for the calibration curve is 1-1000 ng/mL.[3]

Sample Preparation Procedures

Two primary methods for sample preparation are outlined below: Solid Phase Extraction (SPE) and Protein Precipitation.

This method offers superior sample clean-up, which can reduce matrix effects and improve analytical sensitivity.[1]

a. Sample Pre-treatment:

  • Thaw plasma samples at room temperature.[1]

  • In a microcentrifuge tube, add 20 µL of the IS Spiking Solution (100 ng/mL Bilastine-d6) to 200 µL of plasma.[1]

  • Vortex the mixture for 10 seconds.[1]

  • Add 200 µL of 2% ammonium hydroxide in water and vortex for an additional 10 seconds.[1]

b. Solid Phase Extraction:

  • Conditioning: Condition the SPE cartridges by passing 1 mL of methanol, followed by 1 mL of deionized water. Ensure the sorbent does not dry out.[1]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/min.[1]

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.[1]

  • Dry the cartridge under a high vacuum for 5 minutes.[1]

  • Elution: Elute Bilastine and Bilastine-d6 with 1 mL of methanol into a clean collection tube.[1]

c. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 100 µL of the mobile phase.[1]

  • Vortex for 20 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[1]

This is a simpler and faster method suitable for high-throughput analysis.[6]

  • Pipette 100 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.[3]

  • Add 20 µL of the IS Spiking Solution (100 ng/mL Bilastine-d6).[3]

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.[3]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to an HPLC vial for analysis.[3]

LC-MS/MS Analysis

a. Chromatographic Conditions:

  • HPLC System: A system with a binary pump, autosampler, and column oven.[3]

  • Analytical Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid is commonly used.[7]

  • Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.[6][7]

b. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3][5] Specific precursor-to-product ion transitions are monitored for both Bilastine and Bilastine-d6.[5]

Data Presentation

The following tables summarize the quantitative data and performance characteristics of the analytical methods for Bilastine.

Table 1: Method Validation Parameters

ParameterTypical Value/RangeReference
Linearity (R²)≥ 0.995[3]
Concentration Range1 - 1000 ng/mL[3][8]
Lower Limit of Quantitation (LLOQ)10 ng/mL[7][8]
Accuracy85-115% of nominal concentration[3][7][8]
Precision (%RSD)< 15%[7][8]

Table 2: Recovery and Matrix Effect

ParameterTypical Value/RangeReference
Extraction Recovery (SPE)> 70%[7][8]
Matrix Effect95% - 108%[7][8]

Visualizations

G cluster_plasma Plasma Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_final Final Steps plasma 200 µL Human Plasma is Add 20 µL Bilastine-d6 (100 ng/mL) plasma->is vortex1 Vortex 10s is->vortex1 pre_treat Add 200 µL 2% NH4OH vortex1->pre_treat vortex2 Vortex 10s pre_treat->vortex2 condition 1. Condition SPE Cartridge (Methanol, Water) vortex2->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Water, 5% Methanol) load->wash elute 4. Elute Analytes (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Bilastine analysis using Solid Phase Extraction (SPE).

G cluster_sample_prep Plasma Sample Preparation cluster_extraction Extraction plasma 100 µL Human Plasma is Add 20 µL Bilastine-d6 (100 ng/mL) plasma->is ppt Add 300 µL ice-cold Acetonitrile is->ppt vortex Vortex 1 min ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Bilastine analysis using Protein Precipitation.

References

Application Note: High-Throughput Protein Precipitation Protocol for the Quantification of Bilastine in Plasma Samples Using Bilastine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine is a second-generation H1 antihistamine widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] Accurate and reliable quantification of Bilastine in biological matrices such as plasma is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[2] This application note provides a detailed protocol for the rapid and efficient extraction of Bilastine from human plasma samples via protein precipitation, utilizing Bilastine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[2] The subsequent analysis is typically performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1]

Protein precipitation is a straightforward and effective method for sample preparation in bioanalysis, involving the removal of proteins from a biological sample by adding a precipitating agent, such as an organic solvent or an acid.[3] This technique is well-suited for high-throughput analysis due to its simplicity and speed.[1][4]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the preparation of standards and the extraction of Bilastine from plasma samples.

1. Materials and Reagents

  • Bilastine reference standard (>98% purity)

  • This compound internal standard (>98% purity, >99% isotopic purity)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)[5]

  • Methanol (HPLC or LC-MS grade)[5]

  • Formic acid (LC-MS grade)[5]

  • Ammonium (B1175870) formate[1]

  • Ammonium hydroxide[1]

  • Ultrapure water (Type I)[5]

  • Human plasma (K2-EDTA)[1][5]

  • 1.5 mL microcentrifuge tubes[2]

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge (capable of >13,000 rpm)[2][5]

2. Preparation of Stock and Working Solutions

  • Bilastine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bilastine reference standard and dissolve it in 10 mL of methanol.[2]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[2]

  • Working Standard Solutions: Prepare serial dilutions of the Bilastine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standards for the calibration curve and quality control (QC) samples.[1]

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) mixture of acetonitrile and water. The optimal concentration should be determined during method development.[1][5]

3. Sample Preparation: Protein Precipitation

  • Label 1.5 mL microcentrifuge tubes for each blank, calibration standard, quality control (QC) sample, and unknown plasma sample.[2]

  • Pipette 100 µL of human plasma into the appropriately labeled tubes.[2] For calibration standards and QCs, spike the blank plasma with the corresponding working solutions.

  • Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to all tubes except the blank.[5] Vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[2][5] This corresponds to a 3:1 ratio of precipitating solvent to plasma.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2][5]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2][5]

  • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis.[1][5]

4. LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis and should be optimized for the specific instrumentation used.

  • LC Column: Waters XBridge C18, 3.5 µm, 2.1 x 30 mm or equivalent[1]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water, often with additives like 0.1% formic acid or 1 mM ammonium formate (B1220265) with 0.1% ammonium hydroxide.[1]

  • Flow Rate: 0.4 - 1.0 mL/min[1][6]

  • Injection Volume: 5-10 µL[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.[1]

  • Ion Transitions:

    • Bilastine: 464.3 > 272.2[2]

    • This compound (or d6): 470.3 > 278.2[2]

Data Presentation

The following tables summarize the quantitative data from validated bioanalytical methods for Bilastine using protein precipitation and LC-MS/MS.

Table 1: Method Validation Parameters

Parameter Result Reference
Linearity Range 1.0 - 500 ng/mL [2][6]
Correlation Coefficient (r²) > 0.995 [2]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL [2]
Intra-day Precision (%CV) < 15% [2][6]
Inter-day Precision (%CV) < 15% [2][6]
Accuracy 85 - 115% [2][6]
Recovery > 70% [6]

| Matrix Effect | Minimal and compensated by IS |[2][6] |

Table 2: LC-MS/MS Instrument Parameters for Bilastine and Bilastine-d6 (as a proxy for d4)

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Bilastine 464.3 272.2 30 25
Bilastine-d6 470.3 278.2 30 25

Data from a validated UPLC-MS/MS method.[2]

Visualizations

Diagram 1: Experimental Workflow for Protein Precipitation

G cluster_0 Sample Preparation cluster_1 Analysis plasma 100 µL Plasma Sample (Unknown, Standard, or QC) add_is Add 20 µL this compound IS (e.g., 100 ng/mL) plasma->add_is vortex1 Vortex Briefly add_is->vortex1 add_acn Add 300 µL Cold Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS System supernatant->analysis

Caption: Workflow for Bilastine extraction from plasma.

Diagram 2: Logical Flow of Bioanalytical Method

G cluster_prep Preparation cluster_extraction Extraction cluster_quant Quantification stock Prepare Stock Solutions (Bilastine & this compound) working Prepare Working Standards & IS Solution stock->working ppt Protein Precipitation (Plasma + IS + Acetonitrile) working->ppt separation Centrifugation to Pellet Proteins ppt->separation collection Collect Supernatant separation->collection lcms LC-MS/MS Analysis collection->lcms data Data Processing (Peak Area Ratio vs. Concentration) lcms->data results Calculate Concentration data->results

Caption: Bioanalytical method for Bilastine quantification.

References

Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Bilastine and Bilastine-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bilastine is a second-generation H1-antihistamine widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] To support pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, a robust, sensitive, and reliable analytical method for the quantification of Bilastine in biological matrices is essential.[1] This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the high-throughput analysis of Bilastine in human plasma, utilizing its stable isotope-labeled counterpart, Bilastine-d4, as the internal standard (IS) to ensure accuracy and precision.[1]

Quantitative Data Summary

The key instrumental parameters for the UPLC-MS/MS analysis are summarized in the tables below. These settings provide a foundation for achieving optimal chromatographic separation and sensitive detection of Bilastine and its internal standard, this compound.

Table 1: UPLC Parameters

Parameter Setting
UPLC System Acquity UPLC or equivalent
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 5 µL[1]

| Run Time | Approx. 3-5 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Capillary Voltage 3.0 kV[1]
Source Temperature 150 °C[1]
Desolvation Temperature 400 °C[1]
Desolvation Gas Flow 800 L/hr[1]

| Cone Gas Flow | 50 L/hr[1] |

Table 3: MRM Transitions and Compound-Specific Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
Bilastine 464.3 278.2 0.1 35 20

| This compound (IS) | 468.3 | 278.2 | 0.1 | 35 | 20 |

Note: Cone Voltage and Collision Energy values are typical starting points and should be optimized for the specific instrument used.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the analysis of Bilastine in human plasma.

Preparation of Stock and Working Solutions
  • Bilastine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bilastine reference standard and dissolve it in 10 mL of methanol (B129727).[1]

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[1]

  • Working Standard Solutions: Prepare serial dilutions of the Bilastine stock solution using a 50:50 (v/v) mixture of methanol and water to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[1]

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.[1]

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 100 µL of the appropriate human plasma sample (blank, standard, QC, or unknown) into the corresponding labeled tubes.[1]

  • For calibration standards and QCs, spike the plasma with the corresponding working standard solutions.

  • Add 10 µL of the 100 ng/mL this compound IS working solution to all tubes except the blank. Add 10 µL of the diluent (50:50 methanol:water) to the blank tube.[1]

  • To precipitate plasma proteins, add 300 µL of acetonitrile (B52724) to each tube.[1]

  • Vortex mix each tube thoroughly for 1 minute.[1]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.[1]

UPLC-MS/MS Analysis
  • Set up the UPLC-MS/MS system using the parameters outlined in Tables 1, 2, and 3.

  • Place the prepared samples in the autosampler.

  • Inject 5 µL of the supernatant from each sample into the UPLC-MS/MS system.[1]

Data Analysis and Quantification
  • Integrate the chromatographic peak areas for both Bilastine and the internal standard, this compound, using the instrument's data processing software.[1]

  • Calculate the peak area ratio (Bilastine peak area / this compound peak area) for all standards, QCs, and unknown samples.[1]

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Apply a weighted (1/x²) linear regression to the calibration curve to determine the line of best fit.[1]

  • Determine the concentration of Bilastine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the analytical components.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A 1. Pipette 100 µL Plasma B 2. Spike with Standards/QCs A->B C 3. Add 10 µL this compound IS B->C D 4. Add 300 µL Acetonitrile (Protein Precipitation) C->D E 5. Vortex (1 minute) D->E F 6. Centrifuge (13,000 rpm, 10 min) E->F G 7. Transfer Supernatant F->G H 8. Inject 5 µL into UPLC-MS/MS System G->H I 9. Acquire Data (MRM Mode) H->I J 10. Integrate Peak Areas I->J K 11. Calculate Peak Area Ratios J->K L 12. Generate Calibration Curve K->L M 13. Quantify Unknown Samples L->M G UPLC UPLC System Separates analytes chromatographically MS Triple Quadrupole MS/MS Detects & quantifies analytes by mass (m/z) UPLC->MS Eluent Flow DataSystem Data System Controls instruments, acquires & processes data MS->DataSystem Signal Acquisition DataSystem->UPLC Instrument Control DataSystem->MS Instrument Control Result {Final Concentration Report} DataSystem->Result Quantification

References

Application Note: High-Throughput Bioanalysis of Bilastine in Human Plasma Using Bilastine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, high-throughput bioanalytical method for the quantitative determination of Bilastine in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Bilastine-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of this compound ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2][3] The simple protein precipitation sample preparation protocol is amenable to high-throughput workflows, making it ideal for pharmacokinetic and bioequivalence studies in drug development.[4] The method has been validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and stability.

Introduction

Bilastine is a second-generation H1 antihistamine widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[4][5] Accurate quantification of Bilastine in biological matrices is essential for pharmacokinetic assessments. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and exhibit similar behavior concerning matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[3] This note details a validated LC-MS/MS method employing this compound, providing a reliable and efficient tool for researchers and drug development professionals.

Advantages of Using this compound Internal Standard

The use of a deuterated internal standard like this compound is a critical component of a robust high-throughput bioanalytical method.[6] An ideal internal standard should mimic the physicochemical properties of the analyte to correct for variations throughout the analytical process, including sample preparation, injection volume, and instrument response.[1]

Key advantages include:

  • Correction for Matrix Effects: this compound co-elutes with Bilastine, experiencing similar ionization suppression or enhancement, which provides more accurate quantification in complex biological matrices like plasma.[3]

  • Improved Precision and Accuracy: By mimicking the analyte's behavior during extraction and analysis, this compound effectively corrects for procedural variability, leading to superior assay performance.[1][2]

  • Increased Robustness: The method becomes more reliable and less prone to variations, reducing the rate of failed analytical runs.[6]

Experimental Protocol

Materials and Reagents
Instrumentation
  • Liquid Chromatography: UPLC or HPLC system (e.g., Shimadzu, Waters)[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000 or 5000)[4]

  • Analytical Column: C18 column (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 30 mm)[3][4]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bilastine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Bilastine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[3][4]

  • Add 50 µL of the this compound internal standard working solution (100 ng/mL).[4]

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.[4]

  • Vortex the mixture for 1 minute.[2][4]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[3][4]

LC-MS/MS Conditions
  • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile).[3]

  • Flow Rate: 0.4 - 1.0 mL/min.[2][3]

  • Injection Volume: 5 µL.[2]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[3]

  • Mass Spectrometric Transitions:

    • Bilastine: m/z 464 → 272

    • This compound (assuming d4 modification on the ethoxyethyl group for this example, though d6 is also cited): m/z 468 → 276 (Note: a d6 transition is cited as m/z 470 → 278[3])

Method Validation Summary

The bioanalytical method was validated in accordance with regulatory guidelines. The key validation parameters are summarized below.

Validation Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS
Stability (Freeze-Thaw, Short-Term, Long-Term) Stable

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma is Add 50 µL this compound IS plasma->is precip Add 200 µL Cold Acetonitrile is->precip vortex Vortex 1 min precip->vortex centrifuge Centrifuge 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc UPLC/HPLC Separation (C18 Column) injection->lc ms Tandem Mass Spectrometry (ESI+) lc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quant Quantify vs. Calibration Curve ratio->quant

Caption: High-throughput bioanalytical workflow for Bilastine in human plasma.

G cluster_receptor Cellular Level H1 Histamine (B1213489) H1 Receptor Gq Gq Protein H1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca->Response PKC->Response Histamine Histamine Histamine->H1 Activates Bilastine Bilastine Bilastine->H1 Antagonizes

Caption: Mechanism of action of Bilastine as a histamine H1 receptor antagonist.[4]

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Bilastine in human plasma. The use of this compound as a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the stringent requirements for bioanalytical method validation.[3] The simple protein precipitation sample preparation makes this method highly suitable for high-throughput bioanalysis in support of both preclinical and clinical studies.

References

Application Note: Preparation of Bilastine-d4 Internal Standard Solution for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Bilastine-d4 internal standard solutions for use in the quantitative analysis of bilastine (B1667067) in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] Accurate quantification of bilastine in biological samples is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry in bioanalysis.[2] this compound co-elutes with the unlabeled analyte and exhibits similar behavior during sample extraction and ionization, which effectively corrects for matrix effects and variability, ensuring high accuracy and precision in the analytical results.[2][3]

This application note details the standardized procedure for preparing primary stock and working solutions of this compound to be used as an internal standard (IS) in bioanalytical method development and validation.

Materials and Reagents

The necessary materials and reagents for the preparation of this compound internal standard solutions are summarized in the table below.

Material/Reagent Grade/Specification Purpose
This compound (>98% purity)Reference Standard GradeInternal Standard
Methanol (B129727)HPLC or LC-MS GradeSolvent for Stock Solution
Acetonitrile (B52724)HPLC or LC-MS GradeDiluent / Protein Precipitation
Ultrapure WaterType I, 18.2 MΩ·cmDiluent for Working Solution
Volumetric Flasks (1 mL, 10 mL, 100 mL)Class AAccurate solution preparation
Micropipettes (adjustable volume)CalibratedAccurate liquid transfer
Analytical Balance0.01 mg readabilityPrecise weighing of standard
Vortex Mixer-Homogenization of solutions
Centrifuge-Sample processing (if applicable)
Microcentrifuge Tubes (1.5 mL)PolypropyleneSample and solution storage

Experimental Protocols

Protocol 1: Preparation of Primary Stock Solution (1 mg/mL)

This protocol describes the preparation of a concentrated primary stock solution of this compound.

  • Weighing: Accurately weigh approximately 1 mg of this compound reference standard powder using an analytical balance.

  • Dissolution: Transfer the weighed powder into a 1 mL Class A volumetric flask.

  • Solubilization: Add a small amount of HPLC-grade methanol (approximately 0.7 mL) to the flask. Vortex gently until the powder is completely dissolved. Bilastine is slightly soluble in methanol, so ensure complete dissolution.[4][5]

  • Volume Adjustment: Once dissolved, make up the volume to the 1 mL mark with methanol.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a properly labeled, amber-colored vial. Store the stock solution at -20°C or -80°C for long-term stability.[6] It is recommended to aliquot the stock solution into single-use volumes to avoid degradation from repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of Working Internal Standard Solution (100 ng/mL)

This protocol details the serial dilution of the primary stock solution to a typical working concentration used for spiking analytical samples.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate stock solution. For example, pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 (v/v) mixture of methanol and water to obtain a 10 µg/mL solution.

  • Final Dilution: Pipette 1 mL of the 10 µg/mL intermediate solution into a 100 mL volumetric flask.

  • Volume Adjustment: Dilute to the final volume with a 50:50 (v/v) mixture of methanol and water.[4][7]

  • Homogenization: Cap the flask and mix thoroughly.

  • Storage: This working solution can be stored at 2-8°C for short-term use or frozen for longer periods.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation and stability of this compound solutions.

Table 1: Solution Preparation Parameters

Solution Type Analyte Concentration Solvent/Diluent
Primary Stock Solution This compound 1 mg/mL Methanol

| Working IS Solution | this compound | 100 ng/mL | 50:50 Methanol/Water |

Table 2: Stability of this compound Solutions

Solution/Sample Type Storage Condition Demonstrated Stability Recommendation
Stock Solution 1°C to 10°C Up to 60 days[6] For short to medium-term storage.
Stock Solution -20°C or -80°C > 60 days[6] Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[6]
Processed Samples (in Autosampler) 10°C Up to 36 hours[6] Ensure analytical run time does not exceed this duration.

| Biological Matrix (Blood) | Room Temperature | Up to 24 hours[6] | Allows for typical sample handling and preparation times without significant degradation.[6] |

Visualizations

The following diagram illustrates the workflow for preparing the this compound internal standard solutions.

G start Start: Obtain This compound Standard weigh 1. Accurately Weigh ~1 mg of this compound start->weigh dissolve 2. Dissolve in Methanol in 1 mL Volumetric Flask weigh->dissolve stock Primary Stock Solution (1 mg/mL) dissolve->stock store_stock Store at -20°C / -80°C (Aliquot for single use) stock->store_stock dilute1 3. Perform Serial Dilution (e.g., to 10 µg/mL) stock->dilute1 dilute2 4. Dilute to Final Concentration with 50:50 Methanol/Water dilute1->dilute2 working Working IS Solution (100 ng/mL) dilute2->working end Ready for Spiking into Samples working->end

Caption: Workflow for this compound Internal Standard Preparation.

Application in Bioanalysis

The prepared 100 ng/mL this compound working solution is directly used in the sample preparation stage of bioanalytical methods. For instance, in a typical protein precipitation protocol for plasma samples:

  • Pipette 100 µL of the human plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[4][7]

  • Add a small volume (e.g., 10-20 µL) of the 100 ng/mL this compound working solution to all tubes except the blank.[4][7]

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[4][7]

  • Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[7]

  • Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.[7]

The ratio of the peak area of Bilastine to that of this compound is used to calculate the concentration of Bilastine in the unknown sample, correcting for any loss during sample processing or instrumental variability.[7]

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methanol and acetonitrile are flammable and toxic. Handle these solvents in a fume hood and away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

References

Application Note: Chromatographic Separation of Bilastine and its Deuterated Analogue (Bilastine-d6) for Bioanalytical Quantitation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bilastine is a second-generation H1 antihistamine widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. Accurate quantification of Bilastine in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. The gold standard for such bioanalytical assays is the use of a stable isotope-labeled internal standard (IS), such as Bilastine-d6, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach enhances accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects.

This application note provides a detailed protocol for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Bilastine in human plasma, utilizing Bilastine-d6 as the internal standard. While the primary goal of the chromatographic method is to separate Bilastine from endogenous matrix components, it's important to note that Bilastine and Bilastine-d6 are designed to co-elute. The differentiation and separate quantification are achieved by the mass spectrometer, which distinguishes them based on their mass-to-charge ratio (m/z).

Principle of the Method

This method employs a reversed-phase UPLC system for the chromatographic separation of Bilastine and its deuterated internal standard, Bilastine-d6, from plasma matrix components. Following separation, detection is performed using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification of both the analyte and the internal standard. The concentration of Bilastine in an unknown sample is determined by calculating the ratio of the peak area of Bilastine to the peak area of the known concentration of Bilastine-d6.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated UPLC-MS/MS method for the analysis of Bilastine and Bilastine-d6.

Table 1: UPLC-MS/MS Instrument Parameters

ParameterSetting
UPLC System Acquity UPLC or equivalent
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

**Table

Application of Bilastine-d4 in Pediatric Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine (B1667067) is a second-generation H1 antihistamine widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Establishing a safe and effective dosing regimen in children requires dedicated pediatric pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard, such as Bilastine-d4, is crucial for the accurate quantification of bilastine in biological matrices, ensuring the reliability of PK data. This document provides detailed application notes and experimental protocols for the use of this compound in pediatric pharmacokinetic studies. While specific public domain protocols explicitly detailing this compound are scarce, the methodology is analogous to that of other deuterated bilastine standards like Bilastine-d6.[2][3] The protocols provided are based on established methods for bilastine quantification.

Application Notes

Rationale for this compound in Pediatric PK Studies

In pediatric clinical trials, especially with vulnerable populations, it is imperative to use robust and sensitive bioanalytical methods to make the most of sparsely collected samples. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its near-identical physicochemical properties to bilastine.[3] Its use corrects for variability in sample preparation and potential matrix effects, leading to high accuracy and precision in the quantification of bilastine in plasma samples.

Pediatric Dosing and Pharmacokinetics

Clinical studies have been conducted to determine the appropriate bilastine dosage for children. An ontogenic model based on adult data supported the selection of a 10 mg/day dose for children aged 2-11 years.[4][5][6] Pharmacokinetic data from studies in children aged 2 to 11 years have shown that a 10 mg once-daily dose results in systemic exposure comparable to that of a 20 mg dose in adults.[2][4][7]

Key Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of bilastine in pediatric and adult populations.

Table 1: Comparative Pharmacokinetic Parameters of Bilastine (Pediatric vs. Adult)

ParameterPediatric Population (10 mg/day)Adult Population (20 mg/day)Pediatric/Adult RatioReference
Age Group 6 to 11 yearsAdults-[4]
Cmax (ng/mL) 212.0 (median)232.5 (median)0.91[4][8]
AUC0–24 (ng·h/mL) 1045 (median)1121 (median)0.93[4]

Table 2: Pharmacokinetic Data in Younger Pediatric Population

ParameterPediatric Population (10 mg/day)Reference
Age Group 2 to 5 years[7][9]
Peak Plasma Concentration Observed 1 hour after administration[7][9]
Highest Plasma Concentration 634.91 ng/mL[7][9]

Experimental Protocols

1. Pediatric Pharmacokinetic Study Design

This protocol outlines a typical design for a pediatric pharmacokinetic study of bilastine.

  • Objective: To assess the pharmacokinetic profile of a single 10 mg oral dose of bilastine in children aged 2 to 11 years with allergic rhinoconjunctivitis or chronic urticaria.[1][10]

  • Study Population: Male and female subjects aged 2 to 11 years with a documented history of allergic rhinoconjunctivitis or chronic urticaria.

  • Inclusion Criteria:

    • Age 2 to <12 years.

    • Body weight >10 kg.[9]

    • Documented history of allergic rhinoconjunctivitis or chronic urticaria.

    • Informed consent from a parent or legal guardian.

  • Exclusion Criteria:

    • Hypersensitivity to H1 antihistamines.

    • Use of oral corticosteroids or other antihistamines within a specified washout period.

    • Ingestion of grapefruit juice or other substances known to interact with drug transporters.

  • Dosing: A single 10 mg dose of bilastine administered as an oral dispersible tablet.[7][9]

  • Blood Sampling: Venous blood samples (e.g., 1-2 mL) are collected in K2-EDTA tubes at pre-dose and at multiple time points post-dose. A sparse sampling design is often employed in pediatric studies.[1][11]

    • Example Sampling Times: Pre-dose (0 h), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]

  • Sample Handling: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

2. Bioanalytical Method: Quantification of Bilastine in Pediatric Plasma using LC-MS/MS

This protocol describes a validated LC-MS/MS method for the quantification of bilastine in human plasma using this compound as an internal standard.

  • Materials and Reagents:

    • Bilastine reference standard

    • This compound internal standard

    • HPLC-grade acetonitrile (B52724) and methanol

    • Formic acid

    • Ultrapure water

    • Human plasma (K2-EDTA)

  • Instrumentation:

    • UPLC/HPLC system (e.g., Shimadzu, Waters)

    • Triple quadrupole mass spectrometer (e.g., API 4000 or equivalent)

  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Prepare stock solutions of bilastine and this compound in methanol.

    • Working Solutions: Prepare serial dilutions of the bilastine stock solution to create calibration standards and quality control (QC) samples.

    • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of human plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.

    • Add 50 µL of the this compound internal standard working solution.

    • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 30 mm).

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for bilastine and this compound. (Note: The exact m/z values for this compound will be slightly higher than those for unlabeled bilastine).

  • Data Analysis:

    • Integrate the peak areas for bilastine and this compound.

    • Calculate the peak area ratio (bilastine/Bilastine-d4).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of bilastine in the QC and pediatric study samples from the calibration curve.

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Pediatric Plasma Sample (50 µL) IS Add this compound IS (50 µL) Plasma->IS Precipitate Protein Precipitation (200 µL Acetonitrile) IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UPLC/HPLC System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas (Bilastine & this compound) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Bilastine Concentration Calibrate->Quantify

Caption: Bioanalytical workflow for bilastine quantification.

Mechanism_of_Action Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Cellular_Response Allergic Response (e.g., vasodilation, itching) H1_Receptor->Cellular_Response Activates Bilastine Bilastine Bilastine->Block Block->H1_Receptor Competitively Inhibits   Histamine Binding

Caption: Mechanism of action of Bilastine.

References

Application Notes and Protocols for Bilastine-d4 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine (B1667067) is a second-generation H1 antihistamine widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Therapeutic Drug Monitoring (TDM) of bilastine may be beneficial in specific patient populations to optimize dosage, ensure efficacy, and minimize potential adverse effects.[3] This document provides detailed application notes and protocols for the quantitative analysis of bilastine in human plasma using a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Bilastine-d4 as a stable isotope-labeled internal standard.

The use of a deuterated internal standard like this compound is critical for accurate and precise quantification in complex biological matrices.[4] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing reliable correction for variations during sample preparation and analysis.[5][6]

Pharmacokinetic Profile of Bilastine

A thorough understanding of bilastine's pharmacokinetic properties is essential for designing effective TDM strategies. After oral administration, bilastine is rapidly absorbed, reaching peak plasma concentrations (Tmax) in approximately 1.13 to 1.3 hours.[7][8] Its absolute oral bioavailability is around 61%.[8][9] Bilastine is 84-90% bound to plasma proteins and is not significantly metabolized in humans.[7][8] The majority of the drug is excreted unchanged in feces (66.5%) and urine (28.3%), with a mean elimination half-life of about 14.5 hours.[7][8]

Quantitative Data Summary

The following tables summarize the typical validation parameters for a bioanalytical method for bilastine quantification using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters for Bilastine and this compound Analysis

ParameterSetting
Liquid Chromatography
Analytical ColumnWaters XBridge C18, 3.5 µm, 2.1 x 30 mm (or equivalent)[10]
Mobile PhaseAcetonitrile (B52724) and Milli-Q water with 1 mM ammonium (B1175870) formate (B1220265) and 0.1% ammonium hydroxide[9][10]
Flow Rate1.00 mL/min[9][10]
Injection Volume5-10 µL[10]
Column TemperatureRoom Temperature[10]
Mass Spectrometry
Ionization ModePositive Turbo Ion Spray[9]
Precursor Ion (m/z)Bilastine: 464, this compound (surrogate for d6): 470[9]
Product Ion (m/z)Bilastine: 272, this compound (surrogate for d6): 278[9]

Table 2: Bioanalytical Method Validation Summary

Validation ParameterTypical Performance
Linearity Range (Plasma)0.2 - 400 ng/mL[10]
Correlation Coefficient (r²)> 0.99[10]
Lower Limit of Quantification (LLOQ)0.2 ng/mL[10]
Intra-day Precision (%CV)2.74 - 10.31%[10]
Inter-day Precision (%CV)< 15%[10]
Intra-day Accuracy (% Bias)Within ±15%[10]
Inter-day Accuracy (% Bias)Within ±15%[10]
Recovery> 70%[10]
Matrix Effect95% - 108%[10]

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol outlines a simple and high-throughput protein precipitation method for extracting bilastine from human plasma.[10]

Materials:

  • Human plasma samples (K2-EDTA)

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Cold acetonitrile or methanol (B129727) (HPLC grade)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Pipette 50 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.[10]

  • Add 50 µL of the this compound internal standard working solution.[10]

  • Add 200 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[10]

  • Vortex the mixture vigorously for 1 minute.[10]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[10]

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[10]

  • A triple quadrupole mass spectrometer.[10]

LC Conditions:

  • Column: Waters XBridge C18, 3.5 µm, 2.1 x 30 mm.[10]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and Milli-Q water containing 1 mM ammonium formate and 0.1% ammonium hydroxide.[9][10]

  • Flow Rate: 1.00 mL/min.[9][10]

  • Injection Volume: 5-10 µL.[10]

  • Column Temperature: Room temperature.[10]

MS/MS Conditions:

  • Ionization: Positive ion electrospray (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Bilastine: 464 → 272[9]

    • This compound: 470 → 278 (assuming d4 has a +6 Da shift similar to d6)[9]

  • Optimize collision energy and other compound-specific parameters for maximum signal intensity.

Data Processing:

  • Integrate the chromatographic peaks for the quantifier ions of both bilastine and this compound.[4]

  • Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and quality control sample.[4]

  • Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the known concentrations of the calibration standards.[4]

  • Determine the concentration of bilastine in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add this compound IS (50 µL) plasma->is ppt Protein Precipitation (200 µL Cold Acetonitrile) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant result Bilastine Concentration quant->result

Bioanalytical workflow for Bilastine quantification.

signaling_pathway cluster_cell Cell Membrane H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC symptoms Allergic Symptoms (e.g., vasodilation, itching) Ca->symptoms PKC->symptoms Histamine Histamine Histamine->H1R_inactive Binds Bilastine Bilastine Bilastine->H1R_inactive Antagonizes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bilastine-d4 Concentration in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical method development and validation for Bilastine using its deuterated internal standard, Bilastine-d4.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the analytical method?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS). In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is added at a known, constant concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the beginning of the sample preparation process. Its primary role is to mimic the analyte (Bilastine) throughout the extraction, chromatography, and ionization processes. By calculating the peak area ratio of the analyte to the internal standard, the method can accurately and precisely quantify Bilastine concentrations, compensating for variability in sample preparation and potential matrix effects.

Q2: How do I choose the optimal concentration for my this compound internal standard working solution?

A2: The optimal concentration of the internal standard should be high enough to produce a stable and reproducible signal, but not so high that it saturates the detector or introduces significant isotopic interference to the analyte. A common practice is to prepare the this compound working solution at a concentration that results in a response similar to the analyte's response at the mid-point of the calibration curve. This ensures a consistent and reliable response across the entire quantification range.

Q3: Can I use Bilastine-d6 instead of this compound?

A3: Yes, Bilastine-d6 can also be used as an internal standard for the quantification of Bilastine.[1][2] Both are stable isotope-labeled versions of the parent drug. The choice between d4 and d6 often depends on commercial availability and the specific mass transitions being monitored to ensure no cross-talk or isotopic interference between the analyte and the internal standard channels. The principles of optimization and troubleshooting discussed here are applicable to both.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue 1: High Variability or Inconsistent this compound Peak Area
  • Question: My this compound peak area is highly variable across my analytical run, even in my calibration standards and QCs. What could be the cause?

  • Answer: High variability in the internal standard response can be attributed to several factors. A systematic approach is needed to identify the root cause.[3]

    • Sample Preparation:

      • Inaccurate Pipetting: Ensure all pipettes are properly calibrated. Inconsistent addition of the IS to the samples will lead to variable responses.

      • Incomplete Mixing: After spiking the IS into the sample, ensure thorough mixing (e.g., vortexing) to achieve a homogenous solution before proceeding with extraction.[3]

      • Variable Extraction Recovery: If the extraction procedure (e.g., protein precipitation, solid-phase extraction) is not robust, the recovery of the IS may be inconsistent. The internal standard should be added at the earliest step of sample preparation to account for losses during the entire process.[3]

    • Matrix Effects:

      • Ion Suppression/Enhancement: Co-eluting matrix components from the biological sample can interfere with the ionization of the IS in the mass spectrometer source.[3] To mitigate this, consider improving chromatographic separation or using a more rigorous sample cleanup method. The matrix effect for Bilastine has been reported to be in the range of 95% to 108%, indicating that it can be a factor.[4][5]

    • Instrumental Issues:

      • Injector Performance: Inconsistent injection volumes can lead to variable peak areas.

      • MS Source Instability: A contaminated or unstable mass spectrometer source can cause fluctuating signal intensity. Regular cleaning and maintenance are crucial.

Issue 2: Low this compound Signal Intensity or Sensitivity
  • Question: The peak for my this compound internal standard is very small, leading to poor precision. How can I increase its signal?

  • Answer: Low signal intensity for the internal standard can compromise the accuracy and precision of your assay.

    • Concentration of IS: The most straightforward solution is to increase the concentration of the this compound working solution. However, be mindful not to use an excessively high concentration that could cause detector saturation or isotopic interference.

    • Mass Spectrometer Tuning: Ensure the MS parameters (e.g., collision energy, declustering potential) are optimized specifically for the this compound mass transitions.

    • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact the ionization efficiency of Bilastine. Bilastine is a zwitterionic molecule, and adjusting the mobile phase pH can enhance its signal. For example, using a mobile phase with 0.1% formic acid can improve signal in positive ion mode.[1]

    • Sample Preparation: A suboptimal extraction method may result in low recovery of the IS. Evaluate different sample cleanup techniques like solid-phase extraction (SPE) which has been used for Bilastine.[4]

Issue 3: this compound Peak Tailing or Poor Peak Shape
  • Question: My this compound peak is showing significant tailing. What are the likely causes and solutions?

  • Answer: Poor peak shape can affect integration and, consequently, the precision of your results.

    • Chromatographic Column Issues:

      • Column Overload: Injecting too high a concentration of the IS can lead to peak fronting or tailing. Try reducing the concentration.

      • Column Degradation: The column may be nearing the end of its lifespan or may be contaminated. Flushing the column or replacing it may be necessary. A common column choice for Bilastine analysis is a C18 column.[1][5][6][7]

      • Secondary Interactions: Bilastine has basic and acidic functional groups that can interact with residual silanols on the silica-based column packing. Using a column with end-capping or adding a small amount of a competing base, like triethylamine, to the mobile phase can help mitigate these interactions.[8]

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Bilastine and its interaction with the stationary phase. Experiment with adjusting the pH to improve peak shape.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common and rapid method for extracting Bilastine and this compound from plasma samples.[1]

  • Sample Aliquoting: Pipette 100 µL of human plasma (for calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.[1]

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix sample. To the blank, add 10 µL of the diluent (e.g., 50:50 methanol/water).[1]

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.[1]

  • Mixing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[1]

Protocol 2: UPLC-MS/MS Analysis

The following are typical starting conditions for the analysis of Bilastine. Optimization will be required for your specific instrumentation.

  • UPLC System: Acquity UPLC or equivalent[1]

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.4 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Injection Volume: 5 µL[1]

  • MS System: Triple Quadrupole Mass Spectrometer[7]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[7]

Quantitative Data Summary

Table 1: UPLC-MS/MS Instrument Parameters

ParameterSetting
UPLC System Acquity UPLC or equivalent[1]
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 5 µL[1]
MS System Triple Quadrupole Mass Spectrometer[7]
Ionization Mode Electrospray Ionization (ESI), Positive[7]

Table 2: Example Mass Transitions for Bilastine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Bilastine 464.3259.2
This compound 468.3263.2

Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the internal standard and should be confirmed by infusion and optimization on your mass spectrometer.

Table 3: Linearity and Sensitivity of a Bilastine Bioanalytical Method

ParameterValue
Linearity Range 10-500 ng/mL[4][5]
Lower Limit of Quantification (LLOQ) 10 ng/mL[4][5]
Intra-day Precision (%RSD) < 15%[4][5]
Inter-day Precision (%RSD) < 15%[4][5]
Accuracy 85% - 115%[4][5]

Visualizations

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot Plasma Sample spike 2. Spike with this compound IS plasma->spike precipitate 3. Add Acetonitrile (Protein Precipitation) spike->precipitate mix 4. Vortex Mix precipitate->mix centrifuge 5. Centrifuge mix->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into UPLC-MS/MS transfer->inject separate 8. Chromatographic Separation inject->separate detect 9. MS/MS Detection separate->detect quantify 10. Quantify (Area Ratio) detect->quantify G cluster_causes Potential Root Causes cluster_solutions Troubleshooting Steps start Inconsistent IS Peak Area prep_issues Sample Preparation Errors (Pipetting, Mixing, Recovery) start->prep_issues matrix_effects Matrix Effects (Ion Suppression/Enhancement) start->matrix_effects instrument_issues Instrumental Problems (Injector, MS Source) start->instrument_issues check_prep Verify Pipettes & Procedure; Optimize Extraction prep_issues->check_prep improve_chrom Improve Chromatography; Enhance Sample Cleanup matrix_effects->improve_chrom check_instrument Perform Injector Maintenance; Clean MS Source instrument_issues->check_instrument

References

Technical Support Center: Troubleshooting Matrix Effects with Bilastine-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Bilastine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges related to matrix effects when quantifying Bilastine in human plasma using Bilastine-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Bilastine in human plasma?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Bilastine, by co-eluting compounds from the sample matrix (e.g., human plasma). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. In the analysis of Bilastine, endogenous components of plasma like phospholipids (B1166683), salts, and metabolites can cause these interferences.

Q2: I am observing poor reproducibility and accuracy in my Bilastine quantification. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are primary indicators of variable matrix effects between different plasma samples. Other common signs include:

  • Inaccurate quantification with results deviating significantly from expected values.

  • A broad peak or a dip in the baseline at the retention time of Bilastine or this compound in a post-column infusion experiment.

  • Discrepancies in the analyte response when comparing calibration standards prepared in a pure solvent versus those prepared in the biological matrix.

Q3: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in mitigating matrix effects?

A3: A SIL-IS like this compound is the ideal internal standard because it has the same physicochemical properties as the analyte (Bilastine). It co-elutes with Bilastine and experiences the same degree of matrix effects (ion suppression or enhancement). By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Q4: Can the choice of ionization technique affect the severity of matrix effects for Bilastine analysis?

A4: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to matrix effects compared to Electrospray Ionization (ESI). ESI is more sensitive to the composition of the droplets being sprayed, and co-eluting matrix components can compete with the analyte for charge, leading to ion suppression. However, the optimal ionization technique also depends on the specific properties of Bilastine. For Bilastine, ESI in positive mode is commonly used and effective, especially when coupled with appropriate sample preparation and a SIL-IS.

Troubleshooting Guides

Issue 1: Inconsistent Peak Area Ratios of Bilastine to this compound

Possible Cause: Differential matrix effects impacting the analyte and internal standard unequally, or issues with sample preparation.

Troubleshooting Workflow:

A Inconsistent Peak Area Ratios B Review Sample Preparation - Ensure consistent protein precipitation - Check for complete vortexing and centrifugation A->B Start C Evaluate Matrix Effect - Perform post-column infusion experiment - Analyze pre- and post-extraction spiked samples B->C If no improvement D Optimize Chromatographic Separation - Increase gradient length - Use a guard column - Try a different column chemistry (e.g., HILIC) C->D If matrix effect is confirmed F Consider Alternative Extraction - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) C->F If chromatography optimization fails E Problem Resolved D->E If successful F->E If successful

Caption: Troubleshooting workflow for inconsistent peak area ratios.

Issue 2: Significant Ion Suppression Observed for Both Bilastine and this compound

Possible Cause: High levels of co-eluting matrix components, most commonly phospholipids from plasma, are suppressing the ionization of both the analyte and the internal standard.

Troubleshooting Workflow:

A Significant Ion Suppression B Improve Sample Cleanup - Optimize protein precipitation (e.g., try different solvent/acid) - Implement phospholipid removal plates/cartridges A->B Start C Modify Chromatographic Method - Divert flow to waste during elution of early eluting salts and phospholipids - Increase retention of Bilastine to separate from suppression zone B->C If suppression persists E Problem Mitigated B->E If successful D Evaluate Different Ionization Source - If available, test with APCI source C->D If further improvement is needed C->E If successful D->E If successful cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Human Plasma Sample (with Bilastine) B Spike with this compound (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into UPLC E->F G Chromatographic Separation (Analyte and IS co-elute) F->G H Ionization (ESI+) G->H I Mass Spectrometry (MRM) - Monitor transitions for Bilastine & this compound H->I J Calculate Peak Area Ratio (Bilastine / this compound) I->J Data Processing

Technical Support Center: Optimizing Bilastine Quantification by Addressing Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Bilastine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression in LC-MS/MS quantification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your Bilastine quantification experiments.

Q1: I'm observing a significantly lower signal for Bilastine in my plasma samples compared to the neat standards. What could be the cause?

A low signal for Bilastine in plasma samples, despite being present at a known concentration, is a classic indicator of ion suppression. This phenomenon occurs when co-eluting matrix components from the biological sample interfere with the ionization of Bilastine in the mass spectrometer's ion source, leading to a reduced signal intensity.

Common Causes of Ion Suppression in Bilastine Analysis:

  • Phospholipids: Abundant in plasma, these molecules are notorious for causing ion suppression, particularly in reversed-phase chromatography.

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can interfere with the ionization process.

  • Endogenous Metabolites: Other small molecules naturally present in the plasma can co-elute with Bilastine and compete for ionization.

To confirm if ion suppression is affecting your analysis, a post-extraction spike experiment is recommended.

Q2: How can I perform a post-extraction spike experiment to confirm ion suppression?

A post-extraction spike experiment is a crucial diagnostic tool. Here’s a generalized workflow:

  • Prepare two samples:

    • Sample A (Post-Spiked Sample): Extract a blank plasma sample using your established sample preparation protocol. After extraction, spike the resulting extract with a known concentration of a Bilastine analytical standard.

    • Sample B (Neat Solution): Prepare a solution of the Bilastine analytical standard in the reconstitution solvent at the same final concentration as Sample A.

  • Analyze both samples using your LC-MS/MS method.

  • Compare the peak areas of Bilastine in both samples.

A significantly lower peak area in Sample A compared to Sample B confirms the presence of ion suppression from the biological matrix.

Q3: My results are inconsistent between different plasma lots. What could be the reason?

Variability in results across different plasma lots, even when using the same protocol, points towards a differential matrix effect. The composition of plasma can vary between individuals, leading to different levels of ion suppression.

Strategies to Mitigate Inter-Lot Variability:

  • Robust Sample Preparation: Employing a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), can help to remove a wider range of interfering matrix components, thus reducing variability.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Bilastine-d6, is the most effective way to compensate for matrix effects. Since it has nearly identical chemical and physical properties to Bilastine, it will be affected by ion suppression to the same extent. By using the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be normalized.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in Bilastine quantification?

Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample reduce the ionization efficiency of the target analyte (Bilastine) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.

dot

Caption: The process of ion suppression in the MS ion source.

Q2: Which sample preparation technique is best for minimizing ion suppression in Bilastine analysis?

The choice of sample preparation technique significantly impacts the degree of ion suppression. While Protein Precipitation (PPT) is a simple and fast method, it is generally less effective at removing interfering matrix components compared to Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE is often considered the gold standard for sample cleanup in bioanalysis, offering the most significant reduction in matrix effects.

Comparison of Sample Preparation Techniques for Bilastine Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect 95% - 108%[1]Estimated 85% - 105%95% - 108%[2]
Recovery > 70%[1]Estimated > 80%> 70%[2]
Complexity LowModerateHigh
Time FastModerateSlow
Selectivity LowModerateHigh

Note: The matrix effect is calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution, expressed as a percentage. A value close to 100% indicates minimal ion suppression or enhancement. Recovery is the percentage of the analyte that is successfully extracted from the sample.

Q3: Can optimizing my LC method help reduce ion suppression?

Yes, chromatographic separation is a powerful tool to combat ion suppression. By developing a robust LC method, you can chromatographically separate Bilastine from the majority of matrix components that cause ion suppression.

LC Method Optimization Strategies:

  • Gradient Elution: Employing a gradient elution program can help to resolve Bilastine from early-eluting, highly polar matrix components and late-eluting, non-polar components like phospholipids.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve optimal separation.

  • Mobile Phase Modifiers: The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and alter the retention of both Bilastine and matrix components, aiding in their separation.

dot

LC_Optimization cluster_workflow LC Optimization Workflow Start Initial LC Method Gradient Optimize Gradient Profile Start->Gradient Column Test Different Column Chemistries Gradient->Column MobilePhase Adjust Mobile Phase Modifiers Column->MobilePhase Resolution Assess Resolution of Bilastine from Matrix Peaks MobilePhase->Resolution Resolution->Gradient Inadequate Separation End Final Optimized Method Resolution->End Adequate Separation

Caption: Workflow for optimizing an LC method to reduce ion suppression.

Experimental Protocols

This section provides detailed methodologies for the key sample preparation techniques discussed.

Protocol 1: Protein Precipitation (PPT)

This method is rapid but may result in significant ion suppression.

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of the internal standard working solution (e.g., Bilastine-d6 at a suitable concentration).

    • Add 300 µL of cold acetonitrile (B52724) or a 50/50 (v/v) mixture of methanol (B129727) and acetonitrile to precipitate the plasma proteins.

  • Vortexing and Centrifugation:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

dot

PPT_Workflow Plasma 100 µL Plasma IS Add Internal Standard (50 µL) Plasma->IS Precipitant Add Precipitant (300 µL Acetonitrile/Methanol) IS->Precipitant Vortex Vortex (1 min) Precipitant->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for the Protein Precipitation (PPT) method.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers better sample cleanup than PPT.

  • Sample Preparation:

    • To 1 mL of biological material (e.g., blood, urine), add the internal standard.

    • Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex thoroughly for 1-2 minutes to ensure efficient extraction.

  • Phase Separation:

    • Centrifuge at a moderate speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Extraction and Evaporation:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a known volume of the mobile phase.

    • Vortex briefly and transfer to an autosampler vial for analysis.

dot

LLE_Workflow Sample 1 mL Sample + IS Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Sample->Solvent Vortex Vortex (1-2 min) Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the Liquid-Liquid Extraction (LLE) method.

Protocol 3: Solid-Phase Extraction (SPE)

This technique provides the most thorough sample cleanup, significantly reducing matrix effects.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of the internal standard working solution.

    • Vortex for 10 seconds.

    • Add 200 µL of 2% ammonium hydroxide (B78521) in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Ensure the sorbent does not go dry.

  • Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

  • Elution:

    • Elute Bilastine and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

dot

SPE_Workflow Pretreat Sample Pre-treatment (200 µL Plasma + IS + NH4OH) Condition Condition SPE Cartridge (Methanol & Water) Pretreat->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Water & 5% Methanol) Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the Solid-Phase Extraction (SPE) method.

References

Technical Support Center: Optimizing Bilastine-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution during the chromatographic analysis of Bilastine-d4.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound, offering potential causes and systematic solutions.

Q1: What are the likely causes of peak tailing for my this compound peak?

Peak tailing for basic compounds like this compound in reversed-phase HPLC is often a result of secondary interactions with the stationary phase. The primary cause is the interaction of the basic amine functional groups in this compound with acidic residual silanol (B1196071) groups on the surface of silica-based columns.[1][2][3] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" peak shape. Other contributing factors can include column contamination, high sample concentration (mass overload), or a mismatch between the sample solvent and the mobile phase.[4][5]

Q2: How can I improve the peak shape and reduce tailing for this compound?

To mitigate peak tailing, the interaction between this compound and residual silanols needs to be minimized. Here are several strategies, which can be applied systematically:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to a value between 2.5 and 3.5 can protonate the silanol groups, reducing their ability to interact with the protonated this compound molecule.[2] A buffered mobile phase is crucial to maintain a stable pH.

  • Use of an Appropriate Column: Employing a modern, high-purity silica (B1680970) column that is well end-capped can significantly reduce the number of available residual silanols.[6] Alternatively, columns with a different stationary phase, such as a phenyl or a polar-embedded phase, can offer different selectivity and improved peak shape.

  • Addition of a Competing Base: Introducing a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with this compound.[1]

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can influence peak shape. Sometimes, switching the organic solvent (e.g., from acetonitrile to methanol) can also improve peak symmetry due to different solvent-analyte interactions.

  • Reduce Sample Load: Injecting a smaller volume or a more dilute sample can prevent column overload, which can be a cause of peak tailing.[4]

Q3: My this compound peak is not well-resolved from other components in my sample. How can I improve the resolution?

Improving resolution involves increasing the separation between two peaks. This can be achieved by:

  • Adjusting Mobile Phase Strength: Decreasing the percentage of the organic solvent in the mobile phase will generally increase the retention time of this compound, potentially improving its separation from earlier eluting peaks.

  • Changing the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation and improve the resolution between co-eluting peaks.

  • Modifying the Column Temperature: Increasing the column temperature can improve efficiency and may change the selectivity of the separation. However, it can also decrease retention times. It is a parameter that should be optimized for the specific separation.

  • Using a Different Column: A column with a different stationary phase chemistry (e.g., C18 vs. Phenyl-Hexyl) can provide different selectivity.[2] Additionally, a longer column or a column with smaller particle size will provide higher efficiency and better resolution, although this may also lead to higher backpressure.

  • Optimizing the Flow Rate: Lowering the flow rate can sometimes lead to better resolution, but it will also increase the analysis time.

Q4: I am observing split peaks for this compound. What could be the cause?

Split peaks can be caused by several factors:

  • Column Contamination or Void: A blocked inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. It is always best to dissolve the sample in the mobile phase if possible.[4][5]

  • Co-elution with an Interfering Compound: It is possible that what appears to be a split peak is actually two different, closely eluting compounds.

Data Presentation

The following table summarizes typical chromatographic conditions used for the analysis of Bilastine and their effect on peak shape and retention. These can serve as a starting point for method development for this compound.

ParameterCondition 1Condition 2Condition 3
Column C18 (150 mm x 4.6 mm, 5 µm)C8 (250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl
Mobile Phase Formic acid: Methanol (50:50 v/v)[7]0.1N NaH2PO4: Methanol (60:40 v/v)[8]Acetonitrile and 10 mM Ammonium (B1175870) Formate (B1220265) buffer (pH 3.0)
Flow Rate 0.8 mL/min[7]1.0 mL/min[8]1.0 mL/min
Detection 282 nm[7]275 nm[8]280 nm
Retention Time 2.167 min[7]1.896 min[8]~3.5 min
Tailing Factor Not Reported1.61[8]< 1.2
Theoretical Plates Not Reported4314[8]> 5000

Experimental Protocols

General Chromatographic Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile and/or methanol

  • HPLC grade water

  • Formic acid or ammonium formate

  • A suitable reversed-phase HPLC column (e.g., C18, C8, or Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm)

2. Preparation of Mobile Phase:

  • Aqueous Component: Prepare a 10 mM ammonium formate buffer in water and adjust the pH to 3.0 with formic acid.

  • Organic Component: HPLC grade acetonitrile or methanol.

  • Mobile Phase Composition: A typical starting point is a mixture of the aqueous and organic components in a ratio of 60:40 (v/v). The exact ratio should be optimized to achieve the desired retention time and resolution.

3. Preparation of Standard Solution:

  • Prepare a stock solution of this compound in methanol or a mixture of methanol and water at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

4. Chromatographic Conditions:

  • Column: As selected.

  • Mobile Phase: As prepared above.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

5. System Suitability:

  • Inject the standard solution multiple times (e.g., n=6).

  • The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area is less than 2%, the tailing factor is less than 1.5, and the theoretical plate count is greater than 2000.

Mandatory Visualization

Troubleshooting Workflow for this compound Peak Shape and Resolution

A troubleshooting workflow for improving peak shape and resolution of this compound.

References

Technical Support Center: Extraction of Bilastine-d4 from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Bilastine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction of this compound from biological matrices such as plasma and urine.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the extraction of this compound.

Issue 1: Low or Inconsistent Recovery of this compound

Question: I am experiencing low and variable recovery of my internal standard, this compound, during solid-phase extraction (SPE). What are the potential causes and how can I troubleshoot this?

Answer:

Low or inconsistent recovery of this compound during SPE can stem from several factors throughout the extraction process. Here is a systematic guide to troubleshooting this issue:

  • SPE Cartridge Conditioning and Equilibration: Inadequate conditioning or allowing the sorbent to dry out can significantly impact analyte retention.

    • Solution: Ensure the SPE cartridges are properly conditioned, typically with methanol (B129727) followed by deionized water, and that the sorbent bed does not run dry before loading the sample.[1]

  • Sample pH: The pH of the sample can affect the ionization state of bilastine (B1667067), influencing its retention on the SPE sorbent.

    • Solution: The sample pretreatment often involves adjusting the pH. For instance, adding 2% ammonium (B1175870) hydroxide (B78521) in water can help ensure bilastine is in the appropriate form for retention on a polymeric reversed-phase sorbent.[1]

  • Loading and Washing Steps: An inappropriate flow rate during sample loading or a wash solution that is too strong can lead to premature elution of the analyte.

    • Solution: Load the pre-treated sample at a consistent and slow flow rate, around 1-2 mL/min.[1] Use a gentle wash solution, such as 5% methanol in water, to remove interferences without eluting the this compound.[1]

  • Elution Step: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

    • Solution: Ensure the elution solvent is appropriate. Methanol is commonly used for eluting bilastine from polymeric reversed-phase cartridges.[1] Complete elution might require multiple small volumes of the elution solvent.

  • Evaporation and Reconstitution: Analyte loss can occur during the evaporation step if the temperature is too high or the nitrogen stream is too harsh. The reconstitution solvent may also not fully dissolve the dried extract.

    • Solution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature, for example, 40°C.[1] Ensure the dried residue is fully dissolved by vortexing thoroughly after adding the reconstitution solvent.[1]

Issue 2: High Matrix Effects Observed in LC-MS/MS Analysis

Question: My LC-MS/MS analysis of this compound is showing significant signal suppression (or enhancement). How can I mitigate these matrix effects?

Answer:

Matrix effects are a common challenge in bioanalysis, arising from co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.[2] Here’s how you can address this:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the removal of interfering matrix components.

    • Solution: If you are using protein precipitation (PPT), consider switching to a more rigorous cleanup technique like solid-phase extraction (SPE). SPE provides superior sample clean-up compared to PPT, leading to reduced matrix effects.[1] If already using SPE, optimize the wash steps with different solvent compositions to remove more interferences.

  • Chromatographic Separation: Co-elution of matrix components with this compound is a primary cause of matrix effects.

    • Solution: Modify your LC method to improve the separation of this compound from interfering peaks. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different analytical column.[2]

  • Internal Standard Correction: A stable isotope-labeled internal standard like this compound is used to compensate for matrix effects.

    • Solution: Ensure that the internal standard is added to the samples early in the workflow, before any extraction steps.[3][4] This allows it to experience the same extraction inefficiencies and matrix effects as the analyte, providing accurate correction. However, be aware that severe matrix effects can still impact the signal intensity of both the analyte and the internal standard.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Solution: If sensitivity allows, dilute the extracted sample before injection into the LC-MS/MS system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended extraction methods for this compound from plasma?

A1: The two most common and effective methods for extracting this compound from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and high-throughput method.[3] It involves adding a cold organic solvent like acetonitrile (B52724) or methanol to the plasma sample to precipitate proteins.[3][5] After centrifugation, the supernatant containing the analyte and internal standard is injected into the LC-MS/MS system.[3]

  • Solid-Phase Extraction (SPE): This method provides a cleaner extract by passing the sample through a solid sorbent that retains the analyte, while interferences are washed away.[1] The analyte is then eluted with a suitable solvent. SPE is generally more time-consuming than PPT but results in lower matrix effects and potentially better sensitivity.[1]

Q2: What are the typical validation parameters for a bioanalytical method for this compound?

A2: A bioanalytical method for this compound should be validated according to international guidelines. Key parameters include:

ParameterTypical Acceptance Criteria
Linearity Range 1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal and compensated by the internal standard
(Based on data from a validated UPLC-MS/MS method)[4]

Q3: What are the recommended storage conditions for this compound in biological samples and stock solutions?

A3: Proper storage is crucial to ensure the stability of this compound.

  • Stock Solutions: Bilastine-d6 stock solutions are reported to be stable for extended periods when stored frozen.[6] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6]

  • Biological Samples: Plasma and urine samples containing bilastine should be stored at -20°C or below until analysis.[7]

  • Processed Samples: Processed samples containing bilastine have been shown to be stable for up to 36 hours when kept in an autosampler at 10°C.[6] It is expected that this compound will exhibit similar stability.[6] Bilastine in blood is stable for up to 24 hours at room temperature.[6]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound Extraction from Human Plasma

This protocol is a high-throughput method suitable for pharmacokinetic studies.[3][4]

  • Sample Preparation:

    • Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[3]

    • Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL).[3]

  • Protein Precipitation:

    • Add 200 µL of cold acetonitrile or methanol to precipitate plasma proteins.[3]

    • Vortex the mixture for 1 minute.[3]

  • Centrifugation:

    • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[3][4]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]

Protocol 2: Solid-Phase Extraction (SPE) for this compound Extraction from Human Plasma

This protocol provides a cleaner extract, reducing matrix effects.[1]

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL).[1]

    • Vortex for 10 seconds.[1]

    • Add 200 µL of 2% ammonium hydroxide in water and vortex for another 10 seconds.[1]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.[1]

  • Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.[1]

  • Washing:

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.[1]

    • Dry the cartridge under high vacuum for 5 minutes.[1]

  • Elution:

    • Elute the analytes with 1 mL of methanol into a clean collection tube.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the dried residue in 100 µL of the mobile phase.[1]

    • Vortex for 20 seconds and transfer to an autosampler vial for analysis.[1]

Visualizations

experimental_workflow_ppt cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample (50 µL) is Add this compound IS (50 µL) plasma->is ppt_solvent Add Acetonitrile/Methanol (200 µL) is->ppt_solvent vortex1 Vortex (1 min) ppt_solvent->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Protein Precipitation (PPT) Workflow for this compound Extraction.

experimental_workflow_spe cluster_prep Sample & Cartridge Preparation cluster_spe_steps Solid-Phase Extraction cluster_post_extraction Post-Extraction & Analysis plasma Plasma Sample (200 µL) + IS pretreat Add NH4OH, Vortex plasma->pretreat load Load Sample (1-2 mL/min) pretreat->load condition Condition SPE Cartridge (MeOH, H2O) condition->load wash Wash (H2O, 5% MeOH) load->wash dry Dry (High Vacuum, 5 min) wash->dry elute Elute (1 mL MeOH) dry->elute evaporate Evaporate to Dryness (N2, 40°C) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

troubleshooting_logic cluster_spe Check SPE Procedure cluster_post Check Post-Extraction Steps start Low/Inconsistent this compound Recovery q1 Was the cartridge conditioned properly? start->q1 q2 Was the sample pH correct? q1->q2 Yes solution Recovery Improved q1->solution No, re-optimize q3 Were loading/washing flow rates optimal? q2->q3 Yes q2->solution No, adjust pH q4 Was the elution solvent effective? q3->q4 Yes q3->solution No, adjust flow q5 Was evaporation gentle? q4->q5 Yes q4->solution No, change solvent q6 Was the residue fully reconstituted? q5->q6 Yes q5->solution No, adjust temp/flow q6->solution Yes q6->solution No, vortex more

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Strategies to prevent in-source fragmentation of Bilastine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of in-source fragmentation of Bilastine-d4 during mass spectrometry analysis.

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

In-source fragmentation is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before they are mass analyzed.[1][2] This can lead to a decreased signal for the precursor ion and complicate accurate quantification. For isotopically labeled standards like this compound, it is crucial to maintain the integrity of the molecule to ensure reliable data.

Problem: I am observing significant in-source fragmentation of this compound, characterized by a low abundance of the precursor ion ([M+H]⁺) and a high abundance of fragment ions in my mass spectrum.

Solution: The primary goal is to achieve "softer" ionization conditions.[3] This can be accomplished by systematically optimizing the ion source parameters.

Systematic Approach to Mitigating In-Source Fragmentation

This guide provides a step-by-step process to identify and resolve the root cause of this compound fragmentation.

cluster_0 Troubleshooting Workflow for this compound In-Source Fragmentation Start Start: Significant In-Source Fragmentation Observed Check_Parameters Step 1: Review Initial MS Parameters Start->Check_Parameters Optimize_Voltage Step 2: Optimize Cone/Fragmentor Voltage Check_Parameters->Optimize_Voltage High voltages are a common cause Optimize_Temp Step 3: Optimize Source/Desolvation Temperature Optimize_Voltage->Optimize_Temp If fragmentation persists Resolved Issue Resolved: Stable this compound Signal Optimize_Voltage->Resolved If voltage was the primary issue Optimize_Gas Step 4: Adjust Gas Flow Rates Optimize_Temp->Optimize_Gas Fine-tuning for stability Optimize_Temp->Resolved If temperature was the primary issue Check_LC Step 5: Evaluate LC Method and Mobile Phase Optimize_Gas->Check_LC If issue is not source parameter related Optimize_Gas->Resolved If gas flow optimization was sufficient Check_System Step 6: Inspect and Clean Ion Source Check_LC->Check_System If mobile phase is not the cause Check_LC->Resolved If mobile phase adjustment worked Check_System->Resolved After ensuring system cleanliness

Caption: A logical workflow for troubleshooting in-source fragmentation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A1: In-source fragmentation is the breakdown of the analyte molecule (this compound) in the ion source of the mass spectrometer before mass analysis.[1][2] Electrospray ionization (ESI), while considered a soft ionization technique, can still impart enough energy to cause fragmentation of susceptible molecules.[4] This is problematic because it reduces the abundance of the intact precursor ion, which is typically used for quantification, leading to decreased sensitivity and potentially inaccurate results.

Q2: What are the most likely causes of this compound in-source fragmentation?

A2: The most common causes are excessive energy being transferred to the ions in the source. This is primarily due to:

  • High Cone/Fragmentor/Declustering Potential Voltage: These voltages are applied to facilitate ion sampling and desolvation but can accelerate ions into background gas, causing collisions that lead to fragmentation.[1][3]

  • High Source or Desolvation Temperature: Elevated temperatures can increase the internal energy of the ions, making them more prone to fragmentation.[1][5]

Q3: How does the deuteration in this compound affect its fragmentation?

A3: Deuterium substitution can slightly alter the fragmentation pathways compared to the non-deuterated analog due to the kinetic isotope effect.[6] However, the fundamental strategies to prevent fragmentation by using "softer" ionization conditions remain the same.

Q4: Can my liquid chromatography (LC) method contribute to in-source fragmentation?

A4: Yes, the mobile phase composition can influence ionization efficiency and ion stability. While not a direct cause of fragmentation, an optimized mobile phase can improve the overall signal and may reduce the need for harsh source conditions. For amine-containing compounds like Bilastine, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is often recommended to promote protonation and stable ion formation.[5]

Q5: What should I do if optimizing source parameters does not resolve the issue?

A5: If fragmentation persists after thorough optimization of voltages, temperatures, and gas flows, consider the following:

  • Ion Source Cleanliness: A contaminated ion source can lead to unstable electrospray and increased fragmentation.[7] Regular cleaning and maintenance are crucial.

  • Chromatographic Separation: Ensure that this compound is well-separated from any co-eluting matrix components that might suppress its ionization and necessitate harsher source conditions.[8]

Experimental Protocols

Protocol 1: Optimization of Cone/Fragmentor Voltage

This protocol describes a systematic approach to finding the optimal cone voltage that maximizes the this compound precursor ion signal while minimizing fragmentation.

  • Sample Preparation: Prepare a 100 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) to obtain a stable signal.

  • Initial MS Settings:

    • Set the mass spectrometer to scan a mass range that includes the precursor ion of this compound (m/z 467.6) and its potential fragments.

    • Set initial source and desolvation temperatures to moderate values (e.g., 120 °C and 300 °C, respectively).

    • Start with a relatively high cone/fragmentor voltage where significant fragmentation is observed.

  • Voltage Titration:

    • Gradually decrease the cone/fragmentor voltage in small increments (e.g., 5-10 V).

    • At each voltage setting, acquire a full scan mass spectrum and record the intensities of the precursor ion and major fragment ions.

  • Data Analysis:

    • Plot the intensities of the precursor and fragment ions against the cone/fragmentor voltage.

    • Identify the optimal voltage that provides the highest intensity for the precursor ion with the lowest relative abundance of fragment ions.

Protocol 2: Optimization of Source and Desolvation Temperatures
  • Set Optimal Voltage: Set the cone/fragmentor voltage to the optimal value determined in Protocol 1.

  • Temperature Titration (Source):

    • Set the desolvation temperature to a moderate, constant value.

    • Vary the source temperature in increments of 10-20 °C (e.g., from 100 °C to 150 °C).

    • Monitor the precursor ion intensity and the precursor-to-fragment ratio at each setting.

  • Temperature Titration (Desolvation):

    • Set the source temperature to its optimal value.

    • Vary the desolvation gas temperature in increments of 25-50 °C (e.g., from 250 °C to 400 °C).

    • Monitor the precursor ion intensity and the precursor-to-fragment ratio.

  • Data Analysis:

    • Determine the combination of source and desolvation temperatures that provides the best signal-to-noise ratio for the precursor ion without inducing significant fragmentation.

Data Presentation

The following tables illustrate the expected impact of optimizing ion source parameters on the in-source fragmentation of this compound.

Table 1: Effect of Cone Voltage on this compound Fragmentation

Cone Voltage (V)Precursor Ion [M+H]⁺ Intensity (cps)Fragment Ion X Intensity (cps)Precursor/Fragment Ratio
801.5 x 10⁵5.0 x 10⁵0.3
605.0 x 10⁵3.0 x 10⁵1.7
401.2 x 10⁶8.0 x 10⁴15.0
208.0 x 10⁵1.5 x 10⁴53.3

Table 2: Effect of Source Temperature on this compound Fragmentation (at optimal Cone Voltage)

Source Temperature (°C)Precursor Ion [M+H]⁺ Intensity (cps)Fragment Ion X Intensity (cps)Precursor/Fragment Ratio
1509.0 x 10⁵1.2 x 10⁵7.5
1301.1 x 10⁶9.0 x 10⁴12.2
1101.3 x 10⁶6.0 x 10⁴21.7
901.0 x 10⁶5.0 x 10⁴20.0

Visualization of Key Relationships

cluster_1 Factors Influencing In-Source Fragmentation Energy Energy Transferred to Ion Fragmentation In-Source Fragmentation Energy->Fragmentation Voltage Cone/Fragmentor Voltage Voltage->Energy Increases kinetic energy Temp Source/Desolvation Temp. Temp->Energy Increases thermal energy Gas Nebulizing/Drying Gas Flow Gas->Energy Affects desolvation efficiency

Caption: Key instrumental factors contributing to the energy transfer that causes in-source fragmentation.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Bilastine using Bilastine-d4 as an Internal Standard in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Bilastine in biological matrices, focusing on the validation of a method utilizing Bilastine-d4 as an internal standard, following the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] The performance of this method is compared with alternatives using different internal standards, supported by experimental data from published studies.

The Imperative of Robust Bioanalytical Method Validation

The validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and reproducibility of data used in pharmacokinetic, toxicokinetic, and bioavailability studies.[1][2][3] Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their requirements under the ICH M10 guideline, which outlines key validation parameters.[1][2][3] These parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.

The Role of Internal Standards in Bioanalysis

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, including calibrators and quality controls.[4] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[4][5] This is because a SIL IS co-elutes with the analyte and exhibits similar behavior during sample processing and ionization, effectively compensating for matrix effects and variability in instrument response, thereby leading to higher accuracy and precision.[4][5][6]

Comparative Analysis of Bioanalytical Methods for Bilastine

This guide compares two primary approaches for the bioanalysis of Bilastine: one employing the stable isotope-labeled internal standard, this compound (data for the similar Bilastine-d6 is used as a proxy), and another using a structurally analogous but non-isotopically labeled internal standard, Montelukast.

Method 1: LC-MS/MS with Bilastine-d6 as Internal Standard

This approach is the most robust and widely accepted for quantifying Bilastine in biological fluids like plasma.[4][6]

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add the internal standard solution (Bilastine-d6).[6]

    • Precipitate proteins by adding a 50/50 mixture of methanol (B129727) and acetonitrile.[6][7]

    • Vortex the mixture to ensure thorough mixing.[6]

    • Centrifuge the samples at high speed (e.g., 1900g at 4°C for 10 minutes) to pellet the precipitated proteins.[6]

    • Transfer the supernatant for analysis.[6]

  • Chromatographic Conditions:

    • System: Reversed-phase ultra-performance liquid chromatography (UPLC) system.[6][7]

    • Column: A suitable C18 column, such as a UPLC BEH C18 (2.1 mm × 100 mm, 1.8 µm particle size).[6][8]

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).[6][8]

    • Flow Rate: Approximately 0.4 mL/min.[8]

    • Injection Volume: A small injection volume, such as 2 µL, is standard for UPLC.[6]

  • Mass Spectrometric Conditions:

    • System: A triple quadrupole mass spectrometer equipped with a Turbo Ion Spray source.[7]

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Method 2: UPLC with Montelukast as Internal Standard

While less ideal than a SIL IS, a different molecule with similar chromatographic properties, such as Montelukast, can be a viable alternative.[4][8]

Experimental Protocol:

  • Sample Preparation (Solid Phase Extraction):

    • The analyte was extracted by a solid-phase extraction method.[8]

    • Montelukast sodium was used as the internal standard.[8]

  • Chromatographic Conditions:

    • System: Ultra-high-performance liquid chromatography (UPLC).[8]

    • Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.8 µm particle size).[8]

    • Mobile Phase: Gradient elution using acetonitrile-water (0.1% formic acid).[8]

    • Flow Rate: 0.4 mL/min.[8]

Performance Data Comparison

The following tables summarize the quantitative performance data for the two methods based on ICH validation parameters.

Table 1: Performance Characteristics of Bilastine Bioanalytical Methods

ParameterMethod 1 (Bilastine-d6 IS)Method 2 (Montelukast IS)ICH M10 Acceptance Criteria
Linearity Range0.20–400.80 ng/mL[6][7]10-500 ng/mL[8][9]Correlation coefficient (r) ≥ 0.99
Lower Limit of Quantification (LLOQ)0.2 ng/mL[6][7]10 ng/mL[8][9]Signal-to-noise ratio ≥ 5
Accuracy (Intra-day)96.91% to 113.33% of nominal[6]91% - 103%[8][9]±15% of nominal (±20% at LLOQ)
Precision (Intra-day CV%)2.74% to 10.31%[6]< 15%[8][9]≤15% (≤20% at LLOQ)
Accuracy (Inter-day)Not explicitly stated, but method validated85% - 107%[8][9]±15% of nominal (±20% at LLOQ)
Precision (Inter-day CV%)Not explicitly stated, but method validated< 15%[8][9]≤15% (≤20% at LLOQ)
Matrix Effect95% to 108% (for a similar method)[8][9]95% to 108%[8][9]IS-normalized matrix factor CV ≤ 15%
Recovery> 70% (for a similar method)[8][9]> 70%[8][9]Consistent, precise, and reproducible

Note: Data for Method 1 using Bilastine-d6 is presented as a close surrogate for this compound, as specific public data for this compound was not available. The performance is expected to be comparable.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the validation of a bioanalytical method for Bilastine.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation (ICH M10) Plasma Human Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Methanol/Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MS Mass Spectrometry (MRM Detection) UPLC->MS Data_Acquisition Data Acquisition & Processing MS->Data_Acquisition Accuracy Accuracy Report Validation Report Accuracy->Report Precision Precision Precision->Report Linearity Linearity & Range Linearity->Report LLOQ LLOQ LLOQ->Report Selectivity Selectivity Selectivity->Report Stability Stability Stability->Report Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->Linearity Data_Acquisition->LLOQ Data_Acquisition->Selectivity Data_Acquisition->Stability

Bioanalytical method validation workflow for Bilastine.

Signaling Pathway of Bilastine

While Bilastine itself does not have an intracellular signaling pathway, the following diagram illustrates its mechanism of action as a histamine (B1213489) H1 receptor antagonist.

Bilastine_Mechanism_of_Action Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to & Activates Allergic_Response Allergic Response (e.g., vasodilation, itching) H1_Receptor->Allergic_Response Initiates Bilastine Bilastine Bilastine->H1_Receptor Competitively Inhibits

References

A Comparative Guide to the Cross-Validation of Bilastine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis and clinical research, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring safety and efficacy. This guide provides a comprehensive cross-validation of various analytical methods for the quantification of Bilastine (B1667067), a second-generation antihistamine. The comparison encompasses High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Spectrofluorimetry. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Quantitative Performance Data

The performance of different analytical methods for Bilastine quantification is summarized in the tables below. These tables highlight key validation parameters, offering a clear comparison of the capabilities of each technique.

Table 1: Linearity and Range of Bilastine Quantification Methods

MethodLinearity Range (ng/mL)Correlation Coefficient (r²)
HPLC-UV 5,000 - 30,0000.9924
LC-MS/MS 5 - 100>0.999
UPLC-MS/MS 10 - 500Not explicitly stated, but linearity is good[1][2]
Spectrofluorimetry 1.0 - 50.0Not explicitly stated, but a rectilinear plot was obtained[3]

Table 2: Accuracy and Precision of Bilastine Quantification Methods

MethodAccuracy (%)Precision (%RSD)
HPLC-UV Not explicitly stated< 2% (Intra- and Inter-day)[4]
LC-MS/MS 95.4 - 98.1Not explicitly stated
UPLC-MS/MS 91 - 103 (Intra-day), 85 - 107 (Inter-day)[1][2]< 15% (Intra- and Inter-day)[1][2]
Spectrofluorimetry Not explicitly statedNot explicitly stated

Table 3: Limits of Detection (LOD) and Quantification (LOQ) of Bilastine Quantification Methods

MethodLOD (ng/mL)LOQ (ng/mL)
HPLC-UV 883.52650
LC-MS/MS 0.31
UPLC-MS/MS Not explicitly stated10[1][2]
Spectrofluorimetry 0.33[3]1.0[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.

UPLC-MS/MS Method for Bilastine in Human Plasma

This method is highly sensitive and selective, making it ideal for bioanalytical applications.[5]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add the internal standard solution (e.g., Bilastine-d6).[5]

    • Add a 50/50 mixture of methanol (B129727) and acetonitrile (B52724) to precipitate proteins.[5]

    • Vortex the mixture thoroughly.[5]

    • Centrifuge at high speed (e.g., 1900g at 4°C for 10 minutes) to pellet the precipitated proteins.[5]

    • Transfer the supernatant for analysis.[5]

  • Chromatographic Conditions:

    • System: Reversed-phase ultra-performance liquid chromatography (UPLC) system.[5]

    • Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.8 µm particle size).[5]

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).[5]

    • Flow Rate: 0.4 mL/min.[1][2]

    • Injection Volume: 2 µL.[5]

  • Mass Spectrometry Conditions:

    • System: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Bilastine and its internal standard are monitored for quantification.

RP-HPLC Method for Bilastine in Pharmaceutical Formulations

This method is robust and suitable for quality control of bulk drug and pharmaceutical dosage forms.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the Bilastine sample in the mobile phase to achieve a known concentration.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions:

    • System: Agilent Technologies LC compact 1120 module with a UV detector.[4]

    • Column: xBridge TM C18 column.[4]

    • Mobile Phase: A 60:40 (v/v) mixture of methanol and 10 mM potassium dihydrogen phosphate (B84403) at pH 3.5.[4]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 20 µL.[6]

    • Detection: UV detection at a specified wavelength (e.g., 215 nm or 275 nm).[7][8]

Spectrofluorimetric Method for Bilastine

This highly sensitive method is applicable for the determination of Bilastine in pharmaceutical preparations and biological fluids.[3]

  • Sample Preparation:

    • For biological fluids, a simple protein precipitation step is required.[3]

    • The sample is then diluted in an aqueous water solution.[3]

  • Instrumental Conditions:

    • Excitation Wavelength: 272 nm.[3]

    • Emission Wavelength: 298 nm.[3]

    • The native fluorescence of Bilastine is measured.

Visualized Workflows and Relationships

To further elucidate the experimental processes and the logical connections between different stages of analysis, the following diagrams are provided.

Bilastine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Biological_Matrix Biological Matrix (Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) Biological_Matrix->Protein_Precipitation Pharmaceutical_Formulation Pharmaceutical Formulation (Tablets, Bulk Drug) Extraction Extraction / Dilution Pharmaceutical_Formulation->Extraction Chromatographic_Separation Chromatographic Separation (HPLC / UPLC) Protein_Precipitation->Chromatographic_Separation Extraction->Chromatographic_Separation Detection Detection (UV / MS/MS / Fluorescence) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Peak Area vs. Concentration) Data_Acquisition->Quantification Result Final Concentration Quantification->Result

Caption: Generalized workflow for the quantification of Bilastine.

Method_Selection_Logic Start Define Analytical Need Matrix_Complexity Matrix Complexity? Start->Matrix_Complexity Sensitivity_Requirement High Sensitivity Required? Matrix_Complexity->Sensitivity_Requirement Complex (e.g., Plasma) HPLC_UV HPLC-UV Matrix_Complexity->HPLC_UV Simple (e.g., Bulk Drug) Throughput_Need High Throughput Needed? Sensitivity_Requirement->Throughput_Need Yes Spectrofluorimetry Spectrofluorimetry Sensitivity_Requirement->Spectrofluorimetry No UPLC_MSMS UPLC-MS/MS Throughput_Need->UPLC_MSMS Yes LC_MSMS LC-MS/MS Throughput_Need->LC_MSMS No

Caption: Decision tree for selecting a suitable analytical method for Bilastine quantification.

References

A Comparative Guide to Bilastine-d4 and Bilastine-d6 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the second-generation antihistamine Bilastine, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of two deuterated analogues, Bilastine-d4 and Bilastine-d6, for their application as internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] They share nearly identical physicochemical properties with the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1] This co-elution minimizes the impact of matrix effects, where other components in the sample can suppress or enhance the analyte's ionization, leading to more accurate and precise quantification.[1]

Performance Comparison: Bilastine-d6 as the Established Standard

Currently, published and validated bioanalytical methods predominantly utilize Bilastine-d6 as the internal standard.[2][3] Extensive experimental data is available supporting its performance and reliability. In contrast, while this compound is commercially available, there is a lack of published data detailing its use and performance in bioanalytical assays.

The primary advantage of a SIL internal standard is its ability to mimic the behavior of the analyte throughout the analytical process, providing accurate correction for variability.[1]

Table 1: Performance Characteristics of a Validated UPLC-MS/MS Method Using Bilastine-d6

ParameterPerformance Data
Linearity Range (Plasma)0.2 - 400 ng/mL[2]
Correlation Coefficient (r²)> 0.99[2]
Lower Limit of Quantification (LLOQ)0.2 ng/mL[2]
Intra-day Precision (%CV)2.74 - 10.31%[2]
Inter-day Precision (%CV)< 15%[2]
Intra-day Accuracy (% Bias)Within ±15%[2]
Inter-day Accuracy (% Bias)Within ±15%[2]
Matrix Effect95% - 108%[2]
Recovery> 70%[2]

Theoretical Comparison: this compound vs. Bilastine-d6

In the absence of direct comparative studies, a theoretical evaluation based on established principles of stable isotope dilution analysis can guide the selection process.

FeatureThis compoundBilastine-d6
Mass Difference +4 Da+6 Da
Isotopic Overlap Lower mass difference may present a slightly higher risk of isotopic overlap with the monoisotopic peak of Bilastine, especially with complex matrices.A greater mass difference provides better separation from the natural isotopic distribution of the unlabeled analyte, minimizing potential interference.[4]
Isotope Effect Deuterium (B1214612) labeling can sometimes lead to slight shifts in chromatographic retention time.[5] The smaller number of deuterium atoms may result in a less pronounced isotope effect compared to Bilastine-d6.A higher degree of deuteration can sometimes lead to a more noticeable chromatographic shift relative to the analyte.[6] However, this is not always the case and must be evaluated during method development.
Label Stability (H/D Exchange) The stability of the deuterium labels is crucial for accurate quantification. If deuterium atoms are in chemically labile positions, they can exchange with protons in the solvent, compromising the integrity of the internal standard.[7] The specific positions of the deuterium atoms in the commercially available this compound would need to be assessed for their stability.The positions of the six deuterium atoms in the commonly used Bilastine-d6 are on stable positions of the molecule, ensuring minimal risk of back-exchange.
Commercial Availability Commercially available, but may require custom synthesis depending on the supplier.[8]Readily available from multiple suppliers as a certified reference material.[1]

Experimental Protocols

A validated UPLC-MS/MS method for the quantification of Bilastine in human plasma using Bilastine-d6 as an internal standard is outlined below.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma, add the internal standard solution (Bilastine-d6).[3]

  • Perform protein precipitation by adding a 50/50 mixture of methanol (B129727) and acetonitrile.[3]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.[3]

  • Centrifuge the samples at high speed (e.g., 1900g at 4°C for 10 minutes) to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube for analysis.[3]

UPLC-MS/MS Conditions

Table 2: UPLC-MS/MS Parameters

ParameterSetting
UPLC System Acquity UPLC or equivalent
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: MRM Transitions for Bilastine and Bilastine-d6

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Bilastine464.3259.2
Bilastine-d6470.3259.2

Visualizations

experimental_workflow Experimental Workflow for Bilastine Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add Bilastine-d6 Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Methanol/Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantify against Calibration Curve ratio_calculation->quantification

Caption: A typical experimental workflow for the bioanalysis of Bilastine using a deuterated internal standard.

bilastine_moa Mechanism of Action of Bilastine histamine (B1213489) Histamine h1_receptor Histamine H1 Receptor histamine->h1_receptor Binds to signaling Downstream Signaling Cascade (e.g., IP3, DAG production) h1_receptor->signaling Activates bilastine Bilastine bilastine->inhibition_node symptoms Allergic Symptoms (e.g., vasodilation, increased vascular permeability) signaling->symptoms Leads to inhibition_node->h1_receptor Blocks

Caption: Mechanism of action of Bilastine as a histamine H1 receptor antagonist.

Conclusion

Based on the available scientific literature, Bilastine-d6 is the well-established and validated internal standard of choice for the bioanalysis of Bilastine. Its performance is thoroughly documented, ensuring robust and reliable quantification in complex matrices.

While This compound is a theoretical alternative, the absence of published performance data makes its direct comparison to Bilastine-d6 challenging. Key considerations for its potential use would include a thorough evaluation of isotopic stability, the potential for chromatographic shifts due to the isotope effect, and ensuring a sufficient mass difference to prevent isotopic interference. Until such validation data becomes available, Bilastine-d6 remains the recommended internal standard for routine and regulated bioanalysis of Bilastine.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Bilastine Analysis with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is the bedrock of reliable pharmacokinetic, bioequivalence, and toxicokinetic studies. In the analysis of the second-generation antihistamine Bilastine, the choice of analytical methodology profoundly impacts data integrity. This guide provides an objective comparison of the performance of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method using a deuterated internal standard (Bilastine-d6) against alternative analytical techniques.

The use of a stable isotope-labeled internal standard, such as Bilastine-d6, is widely regarded as the gold standard in bioanalysis.[1][2] This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for variations and matrix effects.[1][3] This guide will delve into the supporting experimental data that underscores the superior accuracy and precision of this approach for Bilastine analysis.

Performance Comparison of Analytical Methods for Bilastine

The quantitative performance of various analytical methods for Bilastine is summarized below. The UPLC-MS/MS method employing a deuterated internal standard demonstrates significantly higher sensitivity (Lower Limit of Quantification - LLOQ) and superior accuracy and precision compared to other methods.

Analytical MethodInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (% of Nominal)Precision (% CV)
UPLC-MS/MS Bilastine-d6 (Deuterated) 0.20–400.80 [1]0.2 [1]96.91 - 113.33 [1]2.74 - 10.31 [1]
UPLC-UVNot Specified10 - 500[1]10[1]85 - 107[1]< 15[1]
RP-HPLC-UVNot Specified1250 - 10000[1]634.6[1]99.51 - 100.28[1]Not Specified
SpectrophotometricNot Specified2000 - 12000[1]4088[1]Not SpecifiedNot Specified

The Advantage of a Deuterated Internal Standard

A deuterated internal standard is chemically identical to the analyte, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This near-identical physicochemical behavior ensures that any loss of analyte during sample processing or fluctuations in instrument response is mirrored by the internal standard.[3] This results in a more accurate and precise measurement of the analyte concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. The following is a typical protocol for the analysis of Bilastine in human plasma using UPLC-MS/MS with a deuterated internal standard.

UPLC-MS/MS Method with Bilastine-d6 Internal Standard

This protocol is based on a validated method for the determination of Bilastine in human plasma.[1]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a clean tube, add a known concentration of Bilastine-d6 solution as the internal standard.[1]

  • Perform protein precipitation by adding 300 µL of a 50/50 (v/v) mixture of methanol (B129727) and acetonitrile.[1][2]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[2]

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube for analysis.[1]

2. Chromatographic Conditions

  • System: A reversed-phase ultra-performance liquid chromatography (UPLC) system.[1]

  • Column: A suitable C18 column, such as a UPLC BEH C18 (2.1 mm × 100 mm, 1.8 µm particle size).[1]

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water) is common.[1]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[1]

  • Injection Volume: A small injection volume, such as 2 µL, is standard for UPLC systems.[1]

3. Mass Spectrometric Conditions

  • System: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • Ionization Mode: Positive ion mode is typically used for Bilastine and Bilastine-d6.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Bilastine and its deuterated internal standard.[3]

Workflow and Pathway Diagrams

To further illustrate the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add Bilastine-d6 (IS) plasma->add_is precipitation Protein Precipitation (Methanol/Acetonitrile) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation (C18 Column) supernatant->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms data Data Acquisition msms->data peak_integration Peak Area Integration (Bilastine & Bilastine-d6) data->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Calibration Curve (Concentration vs. Ratio) ratio->calibration quantification Quantify Bilastine Concentration calibration->quantification

UPLC-MS/MS workflow for Bilastine analysis.

decision_pathway start Start: Need for Bilastine Quantification sensitivity High Sensitivity Required? (e.g., PK studies) start->sensitivity matrix Complex Biological Matrix? (e.g., Plasma, Urine) sensitivity->matrix Yes hplc_uv HPLC-UV or Spectrophotometry sensitivity->hplc_uv No uplc_msms UPLC-MS/MS with Deuterated IS matrix->uplc_msms Yes matrix->hplc_uv No end Selected Method uplc_msms->end hplc_uv->end

Decision pathway for selecting a Bilastine analytical method.

References

Comparative Analysis of Analytical Methods for Bilastine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and clinical pharmacokinetics, the accurate and precise quantification of active pharmaceutical ingredients is critical. This guide provides a detailed comparison of various analytical methods for the quantification of Bilastine, a second-generation H1 antihistamine. The use of a deuterated internal standard, such as Bilastine-d4, is a common practice in mass spectrometry-based methods to ensure high accuracy and precision by correcting for variations during sample processing and analysis. This document outlines the linearity and range of detection for Bilastine determined by several validated methods, providing researchers, scientists, and drug development professionals with the necessary data to select an appropriate analytical technique.

Quantitative Data Summary

The following table summarizes the linearity, limit of detection (LOD), and limit of quantification (LOQ) for Bilastine using different analytical methodologies. These parameters are crucial for determining the working range and sensitivity of each method.

Analytical MethodLinearity Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)Internal Standard
UPLC-MS/MS0.20–400.80[1]Not SpecifiedNot Specified0.2[1]Bilastine-d6[1]
UPLC10-500[2][3]Not Specified2[2]10[2][3]Not Specified
LC-MS2-40Not SpecifiedNot Specified0.501Not Specified
RP-HPLC20,000-120,000[4]0.9997[4]135.2[4]409.8[4]Not Specified
RP-HPLC50-150 (µg/mL)0.9992[5]368[5]1117[5]Not Specified
RP-HPLC5,000-100,000[6]0.9999[6]89.31[6]270.63[6]Not Specified
RP-HPLC50-150 (µg/mL)15[7]16[7]Not Specified
RP-HPLC5-30 (µg/mL)0.9924[8]265[8]883.5[8]Not Specified
UV-Spectrophotometry5-30 (µg/mL)0.99981552.21625Not Specified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for some of the key experiments cited in this guide.

UPLC-MS/MS Bioanalytical Method

This method is highly sensitive and specific, making it suitable for pharmacokinetic studies in biological matrices.

  • Instrumentation : Reversed-phase ultra-performance liquid chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS). A Sciex API 5000 mass spectrometer with a Turbo Ion Spray source can be utilized.[1]

  • Internal Standard : Bilastine-d6 is used as the internal standard.[1]

  • Sample Preparation : Protein precipitation is employed for the extraction of Bilastine from plasma samples. A 50/50 mixture of methanol (B129727) and acetonitrile (B52724) is a suitable precipitation solvent.[1]

  • Chromatographic Conditions :

    • Column : A suitable reversed-phase UPLC column.

    • Mobile Phase : A gradient elution with appropriate solvents, such as acetonitrile and water with an additive like formic acid, is typically used.

    • Flow Rate : Optimized for the specific column and separation.

  • Mass Spectrometric Detection : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Bilastine and Bilastine-d6.

UPLC Method for Pharmaceutical Dosage Forms

This method is suitable for the quality control of Bilastine in bulk and tablet forms.

  • Instrumentation : An ultra-performance liquid chromatography system with UV detection.

  • Chromatographic Conditions :

    • Column : Phenomenex C8 (50 x 2.1 mm ID, 1.7 µm).[5]

    • Mobile Phase : A mixture of pH 3.5 sodium phosphate (B84403) 10mM buffer, methanol, and acetonitrile (60:30:10 v/v/v) in an isocratic elution mode.[5]

    • Flow Rate : 0.5 mL/min.[5]

    • Detection : UV detection at 248 nm.[5]

  • Standard Preparation : A stock solution of Bilastine is prepared in a suitable solvent and then serially diluted with the mobile phase to create calibration standards and quality control samples.

RP-HPLC Method for Bulk and Pharmaceutical Formulations

A robust and commonly used method for routine analysis.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Chromatographic Conditions :

    • Column : BDS C18 (150mm x 4.6mm, 5µm).[9]

    • Mobile Phase : A mixture of 0.01N KH2PO4 Buffer and Acetonitrile (65:35 v/v).[9]

    • Flow Rate : 1.0 mL/min.[9]

    • Temperature : 30°C.[9]

    • Detection : UV detection at 224 nm.[9]

  • Linearity Study : A series of solutions with concentrations ranging from the LOQ to 150% of the expected sample concentration are prepared and injected to construct a calibration curve.

Workflow for Linearity and Range Determination

The following diagram illustrates the typical workflow for establishing the linearity and detection range of an analytical method for Bilastine using an internal standard like this compound.

G cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation cluster_results Result Determination stock Prepare Bilastine & this compound Stock Solutions cal_standards Prepare Calibration Standards (Spiked with this compound) stock->cal_standards qc_samples Prepare Quality Control Samples (Low, Mid, High) stock->qc_samples injection Inject Standards & Samples into LC-MS/MS cal_standards->injection qc_samples->injection data_acq Data Acquisition (MRM Mode) injection->data_acq peak_integration Peak Area Integration (Bilastine & this compound) data_acq->peak_integration ratio_calc Calculate Peak Area Ratios peak_integration->ratio_calc cal_curve Construct Calibration Curve (Ratio vs. Concentration) ratio_calc->cal_curve regression Perform Linear Regression Analysis cal_curve->regression linearity Determine Linearity (r²) regression->linearity lod_loq Calculate LOD & LOQ regression->lod_loq working_range Define Working Range linearity->working_range lod_loq->working_range

Caption: Workflow for determining the linearity and range of detection for Bilastine using an internal standard method.

References

A Researcher's Guide to Isotopic Purity Assessment of Bilastine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated internal standards is a critical parameter for ensuring accuracy and reliability in pharmacokinetic and bioanalytical studies. This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of Bilastine-d4, offering insights into experimental protocols and data interpretation. We also present a comparative overview of other deuterated second-generation antihistamines used as internal standards.

Bilastine, a non-sedating second-generation H1 antihistamine, is widely used in the treatment of allergic rhinoconjunctivitis and urticaria. In clinical and preclinical studies, a stable isotope-labeled version of the drug, such as this compound, is the gold standard for use as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The co-elution of the deuterated standard with the unlabeled analyte allows for precise correction of variations during sample preparation and instrument analysis. However, the presence of isotopic impurities, particularly the unlabeled analyte (d0), in the deuterated standard can lead to an overestimation of the drug's concentration, compromising the integrity of study data.

Assessing Isotopic Purity: Key Methodologies

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. A combination of these methods provides a comprehensive characterization of the isotopic distribution and the precise location of the deuterium (B1214612) labels.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the relative abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition). By analyzing the isotopic cluster of the molecule, the percentage of the desired d4 species can be calculated relative to the less-deuterated species (d3, d2, d1) and the unlabeled compound (d0).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable for confirming the position of the deuterium labels and assessing isotopic enrichment. ¹H NMR can be used to quantify the remaining protons at the deuterated sites, while ²H NMR directly detects the deuterium atoms, providing a detailed profile of the deuteration pattern.

Comparative Analysis of Deuterated Antihistamines

While this compound is a common choice, other deuterated second-generation antihistamines are also utilized as internal standards. The choice of a specific deuterated standard can depend on commercial availability, the degree of deuteration, and the specific requirements of the bioanalytical method.

Deuterated StandardDegree of DeuterationCommon Applications
This compound d4Bioanalysis of Bilastine
Bilastine-d6 d6Bioanalysis of Bilastine
Cetirizine-d4 d4Bioanalysis of Cetirizine
Fexofenadine-d10 d10Bioanalysis of Fexofenadine
Loratadine-d5 d5Bioanalysis of Loratadine

Note: The higher the degree of deuteration, the greater the mass difference between the analyte and the internal standard, which can be advantageous in preventing spectral overlap in mass spectrometry.

Representative Isotopic Purity Data

The following table illustrates typical isotopic purity data for a batch of this compound, as would be presented in a Certificate of Analysis.

IsotopologueDesignationRepresentative Mass (m/z) [M+H]⁺Abundance (%)
Bilastined0464.29< 0.1
Bilastine-d1d1465.30< 0.5
Bilastine-d2d2466.30< 1.0
Bilastine-d3d3467.31< 2.0
This compound d4 468.31 > 96.5

Experimental Protocols

Mass Spectrometry for Isotopic Distribution Assessment

Objective: To determine the isotopic distribution of this compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Infusion and Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire full-scan mass spectra in the appropriate mass range to encompass the isotopic cluster of this compound.

  • Data Analysis:

    • Identify the monoisotopic peak of the unlabeled Bilastine (d0).

    • Identify the peaks corresponding to the d1, d2, d3, and d4 species.

    • Calculate the relative abundance of each isotopic species. The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopic species.

²H NMR for Confirmation of Deuteration Sites

Objective: To confirm the location of deuterium atoms and assess site-specific isotopic enrichment.

Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a non-deuterated solvent (e.g., CHCl₃ or DMSO).

  • Data Acquisition: Acquire the ²H NMR spectrum. A proton-decoupled experiment is often used to simplify the spectrum and improve sensitivity.

  • Data Analysis:

    • The chemical shifts in the ²H NMR spectrum will correspond to the positions of the deuterium atoms.

    • The integration of the signals can be used to determine the relative isotopic enrichment at each labeled position.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols for assessing the isotopic purity of this compound.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare dilute solution of this compound acq Infuse into HRMS and acquire full-scan spectra prep->acq analysis1 Identify isotopic peaks (d0, d1, d2, d3, d4) acq->analysis1 analysis2 Calculate relative abundance of each isotopologue analysis1->analysis2 analysis3 Determine % isotopic purity (d4 abundance) analysis2->analysis3

MS-based isotopic purity assessment workflow.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_analysis_nmr Data Analysis prep_nmr Dissolve this compound in non-deuterated solvent acq_nmr Acquire 2H NMR spectrum (proton-decoupled) prep_nmr->acq_nmr analysis1_nmr Identify chemical shifts of deuterium signals acq_nmr->analysis1_nmr analysis2_nmr Integrate signals to determine site-specific enrichment analysis1_nmr->analysis2_nmr analysis3_nmr Confirm location of deuterium labels analysis2_nmr->analysis3_nmr

²H NMR-based workflow for deuteration site confirmation.

Conclusion

A thorough assessment of the isotopic purity of this compound is paramount for its reliable use as an internal standard in regulated bioanalysis. By employing a combination of high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently determine the isotopic distribution and confirm the site of deuteration. This rigorous characterization ensures the accuracy and precision of pharmacokinetic data, ultimately contributing to the successful development of new pharmaceutical products. When selecting a deuterated internal standard, it is crucial to consider not only the isotopic purity but also the degree of deuteration and the commercial availability of well-characterized batches.

A Comparative Analysis of HPLC-UV and LC-MS/MS for the Quantification of Bilastine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Bilastine, a second-generation H1 antihistamine, is widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of Bilastine. This objective overview, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.

High-Level Comparison: HPLC-UV vs. LC-MS/MS

FeatureHPLC-UVLC-MS/MS
Principle Separation based on chromatography, detection based on UV absorbance.Separation based on chromatography, detection based on mass-to-charge ratio.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural information and can distinguish between compounds with the same retention time.
Sensitivity Generally lower, with Limits of Detection (LOD) and Quantitation (LOQ) in the µg/mL range.[2][3][4]Significantly higher, with LOD and LOQ values often in the ng/mL or even pg/mL range, making it ideal for bioanalysis.[5][6][7]
Application Well-suited for the analysis of bulk drug and pharmaceutical formulations where the concentration of the analyte is high.[4][8][9]The gold standard for bioanalytical applications such as pharmacokinetic, bioavailability, and bioequivalence studies in complex biological matrices like plasma.[1][10][11]
Cost & Complexity Lower initial instrument cost and less complex operation and maintenance.Higher initial investment and requires more specialized expertise for operation and data interpretation.
Internal Standard A standard compound with similar chromatographic behavior is used.A stable isotope-labeled internal standard (e.g., Bilastine-d6) is preferred to correct for matrix effects and variations in sample preparation and instrument response, enhancing accuracy and precision.[1][10]

Experimental Workflows

The analytical workflows for both HPLC-UV and LC-MS/MS involve sample preparation, chromatographic separation, detection, and data analysis. The primary difference lies in the detection method and, consequently, the sample preparation complexity, especially for biological samples.

G cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow A1 Sample Preparation (Dissolution/Dilution) A2 HPLC Separation (C18 Column) A1->A2 A3 UV Detection A2->A3 A4 Data Analysis (Peak Area vs. Concentration) A3->A4 B1 Sample Preparation (e.g., Protein Precipitation for Plasma) B2 LC Separation (UPLC/HPLC with C18 Column) B1->B2 B3 Mass Spectrometric Detection (Triple Quadrupole) B2->B3 B4 Data Analysis (MRM Transitions) B3->B4

General analytical workflows for Bilastine analysis.

Quantitative Performance Data

The following tables summarize the quantitative performance data for Bilastine analysis using HPLC-UV and LC-MS/MS, compiled from various validated methods.

Table 1: HPLC-UV Method Performance

ParameterReported Range/ValueReference
Linearity Range2-60 µg/mL[12]
25-150 µg/mL[2]
20-120 µg/mL[3]
5-100 µg/mL[4]
5–30 µg/ml[9]
Limit of Detection (LOD)0.19 µg/mL[2]
0.1352 µg/mL[3]
0.08931 µg/mL[4]
0.8835 µg/mL[8]
Limit of Quantitation (LOQ)0.57 µg/mL[2]
0.4098 µg/mL[3]
0.27063 µg/mL[4]
0.2650 µg/mL[8]
Accuracy (% Recovery)98.8 - 99.7%[3]

Table 2: LC-MS/MS Method Performance

ParameterReported Range/ValueReference
Linearity Range5–100 µg/mL (for bulk/formulation)[5]
2 to 40 ng/mL (in rabbit plasma)[6][7]
10-500 ng/mL (in plasma)[13]
Limit of Detection (LOD)0.24 µg/mL (for bulk/formulation)[5][14]
Limit of Quantitation (LOQ)0.74 µg/mL (for bulk/formulation)[5][14]
Lower Limit of Quantitation (LLOQ)10 ng/mL (in plasma)[13]
Accuracy & PrecisionHigh, enhanced by use of deuterated internal standard[10]

Detailed Experimental Protocols

HPLC-UV Method for Bilastine in Bulk and Pharmaceutical Formulations

This protocol is a representative example based on published methods.[2][3][4][8][12]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[8]

  • Chromatographic Column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: A mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as phosphate (B84403) buffer or dilute acid like ortho-phosphoric acid) is typical.[2][8] For instance, a mobile phase of methanol and 0.1% ortho-phosphoric acid (55:45 v/v) has been reported.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8][12]

  • Detection Wavelength: Detection is commonly performed at the λmax of Bilastine, which is around 275-282 nm.[4][8] One method specified detection at 276 nm.[2]

  • Sample Preparation: For bulk drug and tablets, a simple dissolution in the mobile phase or a suitable solvent followed by dilution to the desired concentration is sufficient.[8][12]

LC-MS/MS Method for Bilastine in Human Plasma

This protocol is a summary of a typical bioanalytical method.[1][10]

  • Instrumentation: A high-performance liquid chromatography (UPLC or HPLC) system coupled to a triple quadrupole mass spectrometer.[1][5]

  • Chromatographic Column: A C18 column, often with smaller particle sizes for better resolution and speed (e.g., UPLC BEH C18, 2.1 mm × 100 mm, 1.8 µm).[10]

  • Mobile Phase: Gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water) is common.[10]

  • Internal Standard: A stable isotope-labeled internal standard, such as Bilastine-d6, is added to all samples (calibrators, QCs, and unknowns) to ensure accuracy.[1][10]

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 50-100 µL), add the internal standard solution.[1][10]

    • Precipitate plasma proteins by adding a cold organic solvent like acetonitrile (B52724) or a methanol/acetonitrile mixture.[1][10]

    • Vortex the mixture to ensure complete protein precipitation.[1][10]

    • Centrifuge at high speed to pellet the precipitated proteins.[1][10]

    • Transfer the clear supernatant to a new vial for injection into the LC-MS/MS system.[1][10]

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for Bilastine and its internal standard are monitored.

Conclusion

The choice between HPLC-UV and LC-MS/MS for Bilastine analysis is primarily dictated by the application. For routine quality control of bulk drug and pharmaceutical formulations, where analyte concentrations are high and the sample matrix is simple, HPLC-UV offers a cost-effective, robust, and sufficiently sensitive solution.[4][12]

Conversely, for the quantification of Bilastine in complex biological matrices such as plasma, where high sensitivity and selectivity are crucial to measure low concentrations and avoid interferences, LC-MS/MS is the unequivocally superior method.[10] The use of a stable isotope-labeled internal standard in LC-MS/MS further enhances the accuracy and precision, making it the gold standard for pharmacokinetic and other bioanalytical studies.[1][10]

References

A Comparative Guide to Inter-laboratory Quantification of Bilastine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various analytical methods for the quantification of Bilastine, a second-generation H1 antihistamine. The information is intended for researchers, scientists, and drug development professionals, offering an objective comparison of method performance supported by experimental data from various studies. While a formal inter-laboratory comparison study with shared samples was not identified in the public domain, this guide synthesizes data from multiple independent validation studies to offer insights into the expected performance of different analytical techniques.

Data Presentation: A Comparative Overview of Analytical Methods

The quantification of Bilastine in pharmaceutical formulations and biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity and the complexity of the sample matrix.

Table 1: Comparison of Quantitative Performance for Bilastine HPLC-UV Methods

ParameterMethod 1Method 2[1]Method 3Method 4[2]
Linearity Range (µg/mL) 2-125-30[1]20-120[3]3.0-30.0[2]
Correlation Coefficient (r²) >0.9990.9924[1]0.9997[3]0.9998[2]
Accuracy (% Recovery) 99.31-100.54%Not Reported98.8-99.7%[3]99.53-100.54%[2]
Precision (%RSD) <2%<2%[1]<2%[3]<2%
LOD (µg/mL) Not Reported0.2650[1]0.1352[3]Not Reported
LOQ (µg/mL) Not Reported0.8835[1]0.4098[3]Not Reported
Matrix Bulk/TabletsBulk/TabletsBulk/TabletsTablets[2]

Table 2: Comparison of Quantitative Performance for Bilastine LC-MS/MS Methods

ParameterMethod 1[4]Method 2[5]Method 3 (with Bilastine-d6)[6][7]
Linearity Range (ng/mL) 3-600[4]5-100 (µg/mL)[5]Not specified, suitable for pharmacokinetic studies[6]
Correlation Coefficient (r²) Not Reported>0.99Not Reported
Accuracy (% Recovery) 91.5-105.7%[4]Not ReportedHigh accuracy reported[6][7]
Precision (%RSD) Within 15%Not ReportedHigh precision reported[6][7]
LOD (ng/mL) Not Reported0.24 (µg/mL)[5]Not Reported
LOQ (ng/mL) 3[4]0.74 (µg/mL)[5]Low LLOQ reported[7]
Matrix Human Plasma[4]Bulk/Tablets[5]Human Plasma[6][7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are synthesized from multiple sources to provide a representative overview.

RP-HPLC-UV Method for Bilastine in Tablets

This method is suitable for the quantification of Bilastine in pharmaceutical dosage forms.

  • Instrumentation : A standard HPLC system equipped with a UV detector is used.[8]

  • Chromatographic Conditions :

    • Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.[3]

    • Mobile Phase : A mixture of organic solvent (e.g., methanol (B129727), acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) at a specific pH) is used.[1][8] A common mobile phase composition is a 60:40 (v/v) mixture of methanol and 10 mM potassium dihydrogen phosphate adjusted to pH 3.5.[1][8]

    • Flow Rate : Typically set at 1.0 mL/min.[1][8]

    • Detection Wavelength : Detection is carried out at approximately 275 nm or 280 nm.[1][3]

    • Injection Volume : 20 µL.[8]

  • Sample Preparation :

    • Weigh and finely powder a number of tablets.

    • An amount of powder equivalent to a specific dose of Bilastine is transferred to a volumetric flask.

    • The drug is dissolved and extracted into a suitable solvent, often with the aid of ultrasonication.

    • The solution is then diluted to the desired concentration with the mobile phase and filtered through a 0.45 µm filter before injection into the HPLC system.[2]

LC-MS/MS Method for Bilastine in Human Plasma

This method is highly sensitive and selective, making it ideal for bioanalytical applications such as pharmacokinetic studies.[6]

  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer is required.[4][6]

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm) is typically used for faster analysis.[4]

    • Mobile Phase : A gradient elution with a mixture of acetonitrile (B52724) and water, both containing an additive like formic acid or ammonium (B1175870) formate (B1220265), is common.[4] For example, a mobile phase consisting of water (10 mM ammonium formate + 0.1% formic acid) and acetonitrile (10 mM ammonium formate + 0.1% formic acid) can be used.[4]

    • Flow Rate : A lower flow rate, such as 0.2 mL/min, is often used with smaller dimension columns.[4]

    • Injection Volume : A small injection volume, typically 2 µL, is used.[4]

  • Mass Spectrometric Detection :

    • Ionization Mode : Positive electrospray ionization (ESI+) is used.

    • Monitoring Mode : Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

    • Transitions : The specific precursor-to-product ion transitions for Bilastine and its internal standard are monitored. For Bilastine, a common transition is m/z 463.80 → 271.72.[4]

  • Sample Preparation (Protein Precipitation) :

    • To a small volume of plasma (e.g., 50 µL), an internal standard solution (e.g., Bilastine-d6 or carbamazepine) is added.[4][6]

    • A protein precipitating agent, such as cold acetonitrile or methanol, is added to the plasma sample.[6]

    • The mixture is vortexed to ensure thorough mixing and complete protein precipitation.[7]

    • The sample is then centrifuged at high speed to pellet the precipitated proteins.[6][7]

    • The clear supernatant is transferred to a clean vial for injection into the LC-MS/MS system.[6] The use of a stable isotope-labeled internal standard like Bilastine-d6 is highly recommended to correct for variability in sample preparation and instrument response, thereby enhancing accuracy and precision.[6][7]

Mandatory Visualization

The following diagrams illustrate the general workflows and decision-making processes involved in the quantification of Bilastine.

G Experimental Workflow for Bilastine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample_Collection Sample Collection (Tablets or Plasma) Extraction_Precipitation Extraction / Protein Precipitation Sample_Collection->Extraction_Precipitation Dilution_Filtration Dilution & Filtration Extraction_Precipitation->Dilution_Filtration Injection Injection into LC System Dilution_Filtration->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Bilastine Calibration_Curve->Quantification

Caption: A generalized experimental workflow for the quantification of Bilastine.

G Method Selection Logic for Bilastine Analysis Start Start: Define Analytical Need Matrix_Complexity Complex Matrix? (e.g., Plasma) Start->Matrix_Complexity Sensitivity_Requirement High Sensitivity Required? (e.g., pK studies) Matrix_Complexity->Sensitivity_Requirement Yes Method_HPLC Select HPLC-UV Matrix_Complexity->Method_HPLC No (e.g., Bulk Drug, Tablets) Sensitivity_Requirement->Method_HPLC No Method_LCMS Select LC-MS/MS Sensitivity_Requirement->Method_LCMS Yes

Caption: A decision guide for selecting an appropriate analytical method for Bilastine quantification.

References

The Gold Standard in Bioanalysis: Justification for Using a Stable Isotope-Labeled Internal Standard for Bilastine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and precision in the bioanalysis of the second-generation antihistamine Bilastine, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison, supported by experimental data, demonstrating the superiority of a stable isotope-labeled (SIL) internal standard, specifically Bilastine-d6, over other alternatives for quantitative analysis.

In the complex milieu of biological matrices, analytical variability is an ever-present challenge. Even with advanced instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS), factors such as sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations can compromise the integrity of quantitative results.[1][2] An internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to normalize these variations.[1] While various compounds can serve as an IS, stable isotope-labeled internal standards are widely recognized as the "gold standard," a recommendation strongly endorsed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) under the International Council for Harmonisation (ICH) M10 guideline.[3][4][5]

A SIL-IS, such as Bilastine-d6, is a form of the analyte where one or more atoms are replaced by their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) ²H, carbon-¹³C, or nitrogen-¹⁵N).[1][6] This subtle mass change allows the mass spectrometer to differentiate the IS from the native analyte, while its physicochemical properties remain nearly identical.[1][7] This near-identity is the key to its superior performance, as it ensures the IS and the analyte behave in the same manner throughout the entire analytical process—from extraction and chromatography to ionization.[3][8]

Performance Comparison: Bilastine-d6 vs. Alternative Internal Standards

The primary alternative to a SIL-IS is a structural analog, a compound with similar chemical properties but a different structure.[9] While sometimes used due to cost or availability, analogs cannot perfectly mimic the analyte's behavior, leading to less reliable compensation for analytical variability.[8][10] The use of Bilastine-d6 in a validated UPLC-MS/MS method for Bilastine quantification consistently demonstrates higher accuracy and precision.[11]

Table 1: Performance Comparison of Analytical Methods for Bilastine

ParameterUPLC-MS/MS with Bilastine-d6 (SIL-IS)HPLC-UV (without SIL-IS)Justification for Superiority of SIL-IS
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[11]265.0 µg/mL (0.2650 µg/ml converted)[12]The UPLC-MS/MS method with a SIL-IS is significantly more sensitive, which is crucial for pharmacokinetic studies where drug concentrations can be very low.[11]
Accuracy (% Bias or % of Nominal) Within-run: 96.91% to 113.33% of nominal[11][13]80% - 120% recovery range reported[14]The SIL-IS provides superior accuracy by effectively compensating for matrix effects and variations in extraction recovery and instrument response.[1][11] Typically within ±5% bias.[1]
Precision (%CV) Within-run: 2.74% to 10.31%[11][13]Not explicitly stated, but generally higher variability without an ideal IS.The close tracking of the analyte by the SIL-IS throughout the analytical process leads to significantly better precision, typically <10% CV.[1][8]
Matrix Effect Compensation Effectively compensated[11]Prone to uncompensated matrix effects.The near-identical physicochemical properties of Bilastine-d6 ensure it experiences the same ionization suppression or enhancement as Bilastine, leading to effective normalization.[1][8]
Regulatory Compliance Aligns with ICH, FDA, and EMA recommendations[3][4][5]May not meet sensitivity and selectivity requirements for regulated bioanalysis in biological matrices.Regulatory guidelines strongly recommend using a SIL-IS for mass spectrometric methods whenever possible.[3][4]

Experimental Protocols

The demonstrated performance of Bilastine-d6 is based on robust, validated bioanalytical methods. Below is a detailed methodology for the quantification of Bilastine in human plasma using a SIL-IS.

Protocol: UPLC-MS/MS Quantification of Bilastine in Human Plasma

This protocol is based on a validated high-throughput method for the determination of Bilastine in human plasma.[11][13][15]

1. Materials and Reagents:

2. Preparation of Solutions:

  • Stock Solutions: Prepare individual stock solutions of Bilastine and Bilastine-d6 in a suitable organic solvent (e.g., methanol).[3]

  • Working Solutions: Prepare serial dilutions of the Bilastine stock solution for calibration curve standards. Prepare a working solution of Bilastine-d6 at a constant concentration (e.g., 100 ng/mL).[15]

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking blank human plasma with the appropriate working solutions.[15] QC samples should be at a minimum of four levels: LLOQ, Low, Medium, and High.[3]

3. Sample Preparation (Protein Precipitation):

  • Pipette 50-100 µL of human plasma (sample, calibrator, or QC) into a microcentrifuge tube.[11][15]

  • Add the internal standard solution (Bilastine-d6).[11]

  • Add cold acetonitrile or a methanol/acetonitrile mixture (50/50) to precipitate proteins.[13][15]

  • Vortex the mixture thoroughly for approximately 1 minute.[15]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[11][15]

  • Transfer the supernatant to a new plate or vial for analysis.

4. UPLC-MS/MS Conditions:

  • Chromatographic System: Waters ACQUITY UPLC or equivalent.[11]

  • Analytical Column: Reversed-phase C18 column (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 30 mm).[15]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and aqueous buffer (e.g., 1 mM ammonium formate with 0.1% ammonium hydroxide).[11][13]

  • Flow Rate: 1.0 mL/min.[13]

  • Injection Volume: 2-5 µL.[11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000 or 5000).[15]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Bilastine: 464 → 272[13]

    • Bilastine-d6: 470 → 278[13]

Visualizing the Rationale and Process

To further clarify the justification and workflow, the following diagrams illustrate the key concepts.

cluster_Challenges Common Analytical Challenges cluster_Solutions Internal Standard (IS) Comparison cluster_Outcome Resulting Data Quality Matrix Matrix Effects (Ion Suppression/Enhancement) SIL_IS Stable Isotope-Labeled IS (e.g., Bilastine-d6) Matrix->SIL_IS Effectively Compensated Analog_IS Structural Analog IS Matrix->Analog_IS Inconsistently Compensated Recovery Variable Extraction Recovery Recovery->SIL_IS Effectively Compensated Recovery->Analog_IS Inconsistently Compensated Instrument Instrument Response Drift Instrument->SIL_IS Effectively Compensated Instrument->Analog_IS Inconsistently Compensated High_Quality High Accuracy & Precision SIL_IS->High_Quality Low_Quality Lower Accuracy & Precision Analog_IS->Low_Quality

Caption: Logical justification for SIL-IS superiority.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (Calibrator, QC, or Unknown) Add_IS 2. Add Bilastine-d6 Internal Standard Plasma->Add_IS Precipitate 3. Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject into UPLC-MS/MS System Supernatant->Inject Separate 8. Chromatographic Separation (C18) Inject->Separate Detect 9. Mass Spectrometric Detection (MRM) Separate->Detect Quantify 10. Quantify (Analyte/IS Peak Area Ratio) Detect->Quantify

Caption: Bioanalytical workflow for Bilastine quantification.

Bilastine is a second-generation H1 antihistamine that acts as a selective antagonist of peripheral H1 receptors.[15] It is not significantly metabolized in the body, which simplifies its bioanalytical assessment.[16]

Histamine Histamine H1_Receptor H1 Receptor (on target cells) Histamine->H1_Receptor Binds & Activates Allergic_Response Allergic Response (e.g., itching, sneezing) H1_Receptor->Allergic_Response Triggers Bilastine Bilastine Bilastine->H1_Receptor Blocks Binding

Caption: Mechanism of action of Bilastine.

Conclusion

The cross-validation and comparison of analytical methods for Bilastine quantification unequivocally demonstrate that a UPLC-MS/MS method employing Bilastine-d6 as a stable isotope-labeled internal standard is the most robust, sensitive, and reliable approach for bioanalytical applications.[11] Its ability to provide unparalleled compensation for analytical variability leads to superior accuracy and precision, making it the gold standard for pharmacokinetic, bioavailability, and bioequivalence studies.[1][11] For researchers and drug development professionals committed to generating the highest quality data, the justification for using a stable isotope-labeled internal standard for Bilastine is clear and compelling.

References

Performance Showdown: Bilastine-d4 Shines as a Robust Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data highlights the reliability and superior performance of Bilastine-d4 as an internal standard for the quantification of Bilastine in diverse biological matrices. Its stability and co-elution with the parent analyte ensure high accuracy and precision in demanding bioanalytical studies.

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds in biological samples is paramount. In the analysis of the second-generation antihistamine Bilastine, the choice of an appropriate internal standard is critical for reliable results. This guide provides an objective comparison of the performance of this compound against other methods, supported by experimental data, to aid in the selection of the most suitable analytical approach.

Superiority of Deuterated Standards in LC-MS/MS Analysis

The gold standard for quantitative bioanalysis is the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This preference is due to the nearly identical physicochemical properties of the deuterated standard and the analyte. This similarity ensures they behave alike during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.[1][2]

Alternative approaches, such as using a structurally similar molecule as an internal standard (e.g., Montelukast), can be a viable option, particularly when a mass spectrometer is not available.[1] However, these methods may not offer the same level of precision and accuracy as a stable isotope-labeled standard due to potential differences in extraction recovery and ionization efficiency.

Performance Metrics Across Biological Matrices

The following tables summarize the performance characteristics of bioanalytical methods for Bilastine, primarily utilizing a deuterated internal standard (often Bilastine-d6, which is analytically comparable to this compound) in plasma, a common biological matrix for pharmacokinetic studies.

Table 1: Bioanalytical Method Parameters for Bilastine Analysis

ParameterMethod 1: UPLCMethod 2: RP-HPLC
Biological Matrix Mouse PlasmaRat Plasma
Internal Standard Not specifiedNot specified
Linearity Range 10-500 ng/mL15.6-500 µg/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL12.14 ng/mL (LOQ), 36.79 ng/mL (LOD)
Accuracy (Intra-day) 91%-103%98.64% to 99.33%
Accuracy (Inter-day) 85%-107%98.49% to 99.37%
Precision (RSD %, Intra-day) < 15%0.61 – 1.44 %
Precision (RSD %, Inter-day) < 15%0.26 – 1.22%
Recovery > 70%Not specified
Matrix Effect 95% to 108%Not specified
Reference [3][4]

Detailed Experimental Protocols

A robust and sensitive HPLC-MS/MS method is the cornerstone of accurate Bilastine quantification.[2] The following protocols are representative of the methodologies employed in the validation of such assays.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Bilastine from plasma or urine samples.[1]

  • To a 50 µL aliquot of the biological sample (human plasma or urine), add the internal standard solution (this compound).

  • Precipitate the proteins by adding methanol (B129727) and acetonitrile (B52724).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the clear supernatant for injection into the LC-MS/MS system.[1]

Chromatographic and Mass Spectrometric Conditions

The separation of Bilastine and this compound is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC).

  • Column: A UPLC BEH C18 column (2.1 mm × 100 mm, 1.8 µm particle size) or a similar C18 column is often used for chromatographic separation.[3]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid) is commonly employed.[3]

  • Flow Rate: A typical flow rate is 0.4 mL/min.[3]

  • Detection: Detection is performed using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2]

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of Bilastine.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Biological Sample (e.g., Plasma, Urine) Spiking Spike with This compound (IS) SampleCollection->Spiking Extraction Protein Precipitation or SPE Spiking->Extraction Supernatant Collect Supernatant Extraction->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical bioanalytical workflow for the quantification of Bilastine using this compound.

Bilastine_Signaling_Pathway cluster_cell Mast Cell / Neuron Histamine Histamine H1R H1 Receptor Histamine->H1R Binds G_protein Gq/11 H1R->G_protein Activates PLC PLC G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Allergic_Response Allergic Response (e.g., vasodilation, itching) Ca_release->Allergic_Response Bilastine Bilastine / this compound Bilastine->H1R Antagonist (Blocks Histamine Binding)

References

Safety Operating Guide

Proper Disposal of Bilastine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory materials, including the proper disposal of chemical compounds like Bilastine-d4. Adherence to established disposal protocols is essential not only for immediate laboratory safety but also for the long-term protection of our environment. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, ensuring that your laboratory practices align with the highest standards of safety and environmental stewardship.

Understanding this compound and Its Disposal Considerations

This compound is a deuterated analog of Bilastine, a non-sedating antihistamine.[1] While the environmental impact of Bilastine at therapeutic dosages has been assessed and found to be of low concern[2][3][4], it is crucial to understand that this data pertains to the highly diluted amounts excreted by patients. It does not apply to the concentrated forms of this compound used in laboratory settings.

Disposal must be consistent with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of pharmaceutical and chemical waste under the Resource Conservation and Recovery Act (RCRA).[6][7] A key regulation, known as Subpart P, specifically prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals by healthcare facilities, a rule that represents best practice for laboratory environments as well.[6]

Data Summary: Bilastine and this compound

The following table summarizes key data points relevant to the handling and disposal of this compound.

ParameterData PointRelevance to Disposal
Chemical Identity This compound: Deuterated analog of BilastineAssume similar toxicological properties to the parent compound, but handle with caution due to lack of specific data.
CAS Number 202189-78-4 (for Bilastine)Used for precise identification in waste documentation.
Hazard Classification Varies by supplier; some list as "Harmful if swallowed, in contact with skin or if inhaled" (H302+H312+H332)[8][9], others as "Not a hazardous substance".Due to conflicting information, it is safest to manage it as a hazardous chemical.
Environmental Fate (Bilastine) Not readily biodegradable[3][4].Reinforces the need to avoid environmental release through drains or regular trash.
Ecotoxicity (Bilastine) No observed effect concentration (NOEC) for green algae is 22 mg/L. NOEC values for various aquatic organisms are significantly higher than predicted environmental concentrations from patient use.[3][4]While indicating low risk from patient use, this does not apply to concentrated lab waste, which must be disposed of professionally.
Disposal Recommendation (General) Do not allow product to enter drains.[5] Dispose of as hazardous waste.Directs the primary disposal pathway. Professional incineration is the typical method for pharmaceutical waste.[6]

Standard Operating Procedure for this compound Disposal

This protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting. Crucially, always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they will be aligned with local and state regulations.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE.

  • Eye Protection: Safety glasses with side-shields.

  • Hand Protection: Chemical-resistant gloves (inspect before use).

  • Body Protection: A standard laboratory coat.

Waste Segregation and Collection

Proper segregation is critical to ensure safe disposal and regulatory compliance. Never mix this compound waste with non-hazardous trash.

  • Solid Waste:

    • Collect all solid this compound waste, including unused or expired product, contaminated weighing papers, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.

    • The container must be durable, leak-proof, and have a secure lid.

  • Liquid Waste:

    • Collect any solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the container material is chemically compatible with the solvent used.

    • Do not mix with other incompatible waste streams.

Labeling

Properly label all waste containers. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific solvent or other components if it is a liquid waste mixture.

  • The date the waste was first added to the container.

  • An appropriate hazard warning (e.g., "Toxic" or "Harmful").

Storage

Store waste containers in a designated, secure, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials.

  • Follow your institution's guidelines for the maximum allowable accumulation time.

Final Disposal
  • Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[10]

  • Most pharmaceutical waste is disposed of via incineration at a permitted treatment facility.[6]

Spill Management

In the event of a spill:

  • Assess the situation: Ensure the area is well-ventilated. If the spill is large or generates dust, evacuate the immediate area.

  • Wear appropriate PPE.

  • For dry spills: Carefully sweep or wipe up the material, avoiding dust generation. Dampening the material with water may be used to prevent it from becoming airborne.

  • For liquid spills: Use an absorbent, inert material (e.g., vermiculite, sand, or chemical absorbent pads) to contain and absorb the spill.

  • Collect cleanup materials: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

Documentation

Maintain accurate records of the disposed chemical, including the quantity, date of disposal, and the manifest provided by the waste disposal company, in accordance with your laboratory's and institution's protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points in the proper disposal process for this compound.

G This compound Disposal Workflow start Start: Identify This compound Waste ppe Step 1: Don Appropriate PPE start->ppe is_solid Is the waste solid or liquid? ppe->is_solid solid_waste Step 2a: Collect in Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Step 2b: Collect in Liquid Hazardous Waste Container is_solid->liquid_waste Liquid labeling Step 3: Label Container (Chemical Name, Date, Hazard Warning) solid_waste->labeling liquid_waste->labeling storage Step 4: Store in Designated Area labeling->storage disposal Step 5: Arrange Pickup by Licensed Waste Vendor storage->disposal documentation Step 6: Complete & File Disposal Records disposal->documentation end End: Disposal Complete documentation->end

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.